molecular formula C4H10NO5P B1218577 Fosmidomycin CAS No. 66508-53-0

Fosmidomycin

Número de catálogo: B1218577
Número CAS: 66508-53-0
Peso molecular: 183.10 g/mol
Clave InChI: GJXWDTUCERCKIX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fosmidomycin is propylphosphonic acid in which one of the hydrogens at position 3 is substituted by a formyl(hydroxy)amino group. An antibiotic obtained from Streptomyces lavendulae, it specifically inhibits DXP reductoisomerase (EC 1.1.1.267), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. It has a role as an antimicrobial agent, an EC 1.1.1.267 (1-deoxy-D-xylulose-5-phosphate reductoisomerase) inhibitor and a bacterial metabolite. It is a member of phosphonic acids and a hydroxamic acid.
This compound has been reported in Arabidopsis thaliana and Streptomyces lavendulae with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
from Streptomyces lavendulae;  RN given refers to parent cpd;  structure in second source

Propiedades

IUPAC Name

3-[formyl(hydroxy)amino]propylphosphonic acid
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InChI

InChI=1S/C4H10NO5P/c6-4-5(7)2-1-3-11(8,9)10/h4,7H,1-3H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GJXWDTUCERCKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(C=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

66508-37-0 (mono-hydrochloride salt)
Record name Fosmidomycin [INN]
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DSSTOX Substance ID

DTXSID70216712
Record name Fosmidomycin
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Molecular Weight

183.10 g/mol
Source PubChem
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CAS No.

66508-53-0
Record name P-[3-(Formylhydroxyamino)propyl]phosphonic acid
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Record name Fosmidomycin [INN]
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Record name Fosmidomycin
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Record name FOSMIDOMYCIN
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Foundational & Exploratory

The Discovery of Fosmidomycin from Streptomyces lavendulae: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the historical discovery, isolation, and characterization of the phosphonic acid antibiotic, fosmidomycin.

Introduction

This compound, originally designated FR-31564, is a phosphonic acid antibiotic first reported in 1978 as a product of the actinomycete, Streptomyces lavendulae. This discovery, pioneered by researchers at Fujisawa Pharmaceutical Co., Ltd., unveiled a novel class of antibiotics with a unique mechanism of action. Subsequent research has elucidated that this compound targets the non-mevalonate (MEP) pathway of isoprenoid biosynthesis, a critical metabolic route in many bacteria and parasites but absent in humans, making it a highly selective antibacterial agent. Interestingly, more recent studies have indicated that the primary phosphonate produced by Streptomyces lavendulae is dehydrothis compound, an unsaturated analog of this compound. This guide provides a detailed account of the original discovery, experimental protocols, and initial characterization of this compound, alongside an exploration of its mechanism of action.

The Discovery of this compound: A Historical Context

In the late 1970s, researchers at Fujisawa Pharmaceutical Co., Ltd. in Japan were actively screening for novel antibiotics from microbial sources. Their investigation of the fermentation products of a strain of Streptomyces lavendulae led to the identification of a new phosphonic acid antibiotic, which they designated FR-31564[1]. Concurrently, a related compound, FR-900098, was isolated from Streptomyces rubellomurinus[2]. These discoveries were significant as they introduced a new class of natural products with promising antibacterial activity, particularly against Gram-negative bacteria.

Initial studies published in 1980 detailed the isolation, characterization, and biological activities of FR-31564[1][3]. These seminal papers laid the groundwork for future investigations into the compound's mode of action and potential therapeutic applications. While this compound was initially explored for treating urinary tract infections, its potent antimalarial activity, discovered later, has become a major focus of research and development efforts[1].

Experimental Protocols

The following sections detail the methodologies employed in the original discovery and characterization of this compound (FR-31564) from Streptomyces lavendulae.

Fermentation of Streptomyces lavendulae

The production of this compound was achieved through submerged fermentation of Streptomyces lavendulae. While the original papers do not specify the exact strain number, subsequent research has utilized various strains of this species. The general protocol for fermentation is as follows:

  • Inoculum Development: A single colony of Streptomyces lavendulae is used to inoculate a seed culture medium. The composition of a typical seed medium includes soluble starch, yeast extract, and various salts to support initial growth. The culture is incubated on a rotary shaker to ensure adequate aeration.

  • Production Fermentation: The seed culture is then transferred to a larger production medium. The production medium is formulated to optimize the yield of the target antibiotic and typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., peptone, soybean meal), and mineral salts. The fermentation is carried out for several days under controlled conditions of temperature, pH, and aeration.

Isolation and Purification of this compound

The isolation and purification of FR-31564 from the fermentation broth involved a multi-step process designed to separate the polar phosphonic acid from other components:

  • Broth Filtration: The fermentation broth is filtered to remove the mycelial biomass.

  • Adsorption Chromatography: The filtrate is passed through a column packed with an anion-exchange resin. This compound, being an acidic compound, adsorbs to the resin.

  • Elution: The column is washed with water to remove unbound impurities. The antibiotic is then eluted using a salt solution (e.g., sodium chloride) or a dilute acid.

  • Decolorization and Desalting: The eluate is treated with activated carbon to remove colored impurities. Desalting is achieved using a column of a suitable adsorbent resin.

  • Crystallization: The desalted solution is concentrated under vacuum, and this compound is crystallized from an appropriate solvent system, such as aqueous acetone or ethanol, to yield a colorless, crystalline powder.

Physicochemical Characterization

The structure and properties of the isolated FR-31564 were determined using a combination of spectroscopic and analytical techniques available at the time:

  • Elemental Analysis: To determine the empirical formula.

  • Melting Point: To assess purity.

  • Optical Rotation: To determine the stereochemistry.

  • UV-Visible Spectroscopy: To identify any chromophores.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Titration: To determine the pKa values of the phosphonic acid group.

Determination of Antibacterial Activity

The in vitro antibacterial activity of this compound was assessed using the agar dilution method. The minimum inhibitory concentration (MIC) was determined against a panel of Gram-positive and Gram-negative bacteria. The methodology is as follows:

  • Medium Preparation: A suitable agar medium, such as nutrient agar or Mueller-Hinton agar, is prepared and sterilized.

  • Incorporation of Antibiotic: Serial twofold dilutions of this compound are incorporated into the molten agar.

  • Inoculation: The agar plates are inoculated with standardized suspensions of the test organisms.

  • Incubation: The plates are incubated under appropriate conditions for each bacterium.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

It was noted in the original studies that the antibacterial activity of FR-31564 was significantly enhanced by the addition of 10% rabbit blood to the nutrient agar medium[3].

Data Presentation

The following tables summarize the quantitative data from the initial characterization and biological evaluation of this compound (FR-31564).

Table 1: Physicochemical Properties of this compound (FR-31564)
PropertyValue
AppearanceColorless crystalline powder
Molecular FormulaC₄H₁₀NO₅P
Molecular Weight183.10 g/mol
Melting Point188 - 190 °C (decomposed)
Optical Rotation[α]D²⁴ +0.5° (c 1, H₂O)
SolubilitySoluble in water; sparingly soluble in methanol; insoluble in acetone, ethyl acetate, chloroform
pKa valuespKa₁: < 2.5, pKa₂: 6.8, pKa₃: 9.5

Data compiled from early characterization studies.

Table 2: In Vitro Antibacterial Spectrum of this compound (FR-31564)
OrganismMIC (µg/mL) on Nutrient AgarMIC (µg/mL) on Nutrient Agar + 10% Rabbit Blood
Escherichia coli6.25 - 12.50.78 - 1.56
Klebsiella pneumoniae12.5 - 251.56 - 3.13
Proteus vulgaris25 - 503.13 - 6.25
Proteus mirabilis>10050 - >100
Serratia marcescens>100>100
Enterobacter cloacae6.25 - 12.50.78 - 1.56
Citrobacter freundii6.25 - 12.50.78 - 1.56
Pseudomonas aeruginosa25 - 503.13 - 6.25
Staphylococcus aureus>100>100
Bacillus subtilis>100>100

Data represents a summary of findings from original in vitro studies. Actual values may vary depending on the specific strain and testing conditions.[3][4]

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Discovery

Fosmidomycin_Discovery_Workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification cluster_characterization Characterization A Streptomyces lavendulae Inoculum B Seed Culture A->B C Production Fermentation B->C D Filtration of Broth C->D E Anion-Exchange Chromatography D->E F Elution E->F G Decolorization & Desalting F->G H Crystallization G->H I Physicochemical Analysis (NMR, MS, IR, etc.) H->I J Biological Activity Testing (MIC Determination) H->J K This compound (FR-31564) I->K Structure Elucidation L Activity Against Gram-Negative Bacteria J->L Antibacterial Spectrum

Caption: Workflow of this compound Discovery.

Diagram 2: The Non-Mevalonate (MEP) Pathway and this compound's Mechanism of Action

MEP_Pathway cluster_pathway Non-Mevalonate (MEP) Pathway cluster_key Key Pyruvate Pyruvate DXP_Synthase DXP Synthase (DXS) Pyruvate->DXP_Synthase GAP Glyceraldehyde-3-Phosphate GAP->DXP_Synthase DXP 1-Deoxy-D-xylulose-5-phosphate (DXP) DXP_Synthase->DXP DXP_Reductoisomerase DXP Reductoisomerase (DXR) DXP->DXP_Reductoisomerase MEP 2-C-Methyl-D-erythritol-4-phosphate (MEP) DXP_Reductoisomerase->MEP MEP->Downstream IPP_DMAPP Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) Downstream->IPP_DMAPP This compound This compound This compound->Inhibition Key_Substrate Substrate Key_Enzyme Enzyme Key_Inhibitor Inhibitor

Caption: this compound inhibits DXP Reductoisomerase in the MEP pathway.

Conclusion

The discovery of this compound from Streptomyces lavendulae marked a significant advancement in the field of antibiotics. Its unique phosphonic acid structure and its specific inhibition of the non-mevalonate pathway have made it a valuable lead compound for the development of new anti-infective agents, particularly for malaria. The foundational work on its isolation, characterization, and biological activity, conducted over four decades ago, continues to inform and inspire current research in drug discovery and development. This technical guide provides a comprehensive overview of this pivotal discovery, offering valuable insights for scientists working to address the ongoing challenge of infectious diseases.

References

The Molecular Siege: Fosmidomycin's In-depth Mechanism of Action on DXP Reductoisomerase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a critical enzyme in the non-mevalonate or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, represents a prime target for the development of novel anti-infective agents.[1] This pathway is essential for the biosynthesis of isoprenoid precursors in a wide range of pathogens, including bacteria and protozoa like Plasmodium falciparum, but is absent in humans, offering a selective therapeutic window.[1] Fosmidomycin, a natural phosphonic acid antibiotic, is a potent and well-characterized inhibitor of DXR.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism by which this compound inhibits DXR, detailing the binding kinetics, structural interactions, and key experimental methodologies used in its characterization.

The MEP Pathway and the Role of DXR

The MEP pathway is responsible for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal building blocks for all isoprenoids.[3] DXR catalyzes the first committed step in this pathway: the NADPH-dependent intramolecular rearrangement and reduction of 1-deoxy-D-xylulose 5-phosphate (DXP) to MEP.[1][4] This two-step reaction involves a retro-aldol/aldol isomerization followed by a stereospecific reduction. The inhibition of DXR effectively halts the production of essential isoprenoids, leading to cell death in susceptible organisms.

MEP_Pathway cluster_inhibition This compound Inhibition Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXP Synthase G3P Glyceraldehyde-3-Phosphate G3P->DXP DXP Synthase MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR (IspC) IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP ... Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids This compound This compound This compound->DXP

Figure 1: Simplified MEP Pathway Highlighting DXR Inhibition by this compound.

This compound's Mechanism of Inhibition: A Molecular Perspective

This compound acts as a potent, slow, tight-binding inhibitor of DXR.[5][6] Its mechanism is primarily competitive with respect to the substrate DXP, meaning it binds to the same active site.[5][6][7] However, its interaction with the enzyme is more complex, often described as uncompetitive with respect to the cofactor NADPH, indicating that NADPH binding is a prerequisite for effective this compound inhibition.[6][7]

Binding and Conformational Changes

Crystallographic studies of DXR from various organisms, including Escherichia coli and Plasmodium falciparum, have elucidated the precise binding mode of this compound.[8][3][9] The binding of this compound, in concert with NADPH and a divalent metal ion (typically Mg²⁺ or Mn²⁺), induces a significant conformational change in the enzyme, transitioning it to a "closed" state.[8][3] This change involves a flexible loop that folds over the active site, effectively trapping the inhibitor.[3][9]

The hydroxamate moiety of this compound mimics the hydroxyl ketone structure of DXP, while the phosphonate group occupies the same position as the phosphate of the natural substrate.[6] The inhibitor forms a network of interactions within the active site:

  • Metal Chelation: The hydroxamate and one oxygen of the phosphonate group chelate the divalent metal ion.[9]

  • Hydrogen Bonding: The phosphonate moiety forms numerous hydrogen bonds with surrounding amino acid residues.[4]

  • Hydrophobic Interactions: The alkyl chain of this compound engages in van der Waals interactions with hydrophobic residues, notably a conserved tryptophan (Trp211 in E. coli DXR) in the flexible loop.[3][10]

Fosmidomycin_Binding cluster_DXR DXR Active Site This compound This compound Metal Mg²⁺/Mn²⁺ This compound->Metal Chelates Flexible_Loop Flexible Loop (e.g., Trp211) This compound->Flexible_Loop van der Waals Active_Site_Residues Active Site Residues This compound->Active_Site_Residues H-Bonds NADPH NADPH NADPH->Active_Site_Residues Binds

Figure 2: Key Interactions of this compound within the DXR Active Site.

Quantitative Analysis of this compound Inhibition

The potency of this compound against DXR has been quantified across various species. The following table summarizes key kinetic and binding parameters.

Parameter Organism Value Reference
IC₅₀ Escherichia coli0.03 µM[11]
IC₅₀ Pseudomonas aeruginosa150 nM[12][13]
IC₅₀ Plasmodium falciparum0.81 µM (in vitro growth)[6]
Kᵢ Mycobacterium tuberculosis10⁻⁸ to 10⁻⁷ M[2]
Kₘ (for DXP) Escherichia coli18 µM (with Mg²⁺)[9]

Note: IC₅₀ and Kᵢ values can vary depending on assay conditions.

Experimental Protocols for Studying this compound-DXR Interaction

DXR Activity Spectrophotometric Assay

This is the most common method to determine DXR activity and inhibition. It relies on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[12][13][14]

Workflow:

DXR_Assay_Workflow Start Prepare Reaction Mix (Buffer, MgCl₂, NADPH, DXR) Add_Inhibitor Add this compound (Test Condition) Start->Add_Inhibitor Incubate Pre-incubate Add_Inhibitor->Incubate Add_Substrate Initiate with DXP Incubate->Add_Substrate Measure_Absorbance Monitor A₃₄₀ over time in a spectrophotometer Add_Substrate->Measure_Absorbance Analyze Calculate initial velocity and determine IC₅₀/Kᵢ Measure_Absorbance->Analyze

Figure 3: Workflow for a DXR Spectrophotometric Inhibition Assay.

Detailed Protocol (Adapted from[12][13][15]):

  • Reaction Mixture Preparation: In a quartz cuvette or 96-well plate, prepare a standard reaction mixture containing:

    • 40-50 mM Tris-HCl or HEPES buffer (pH 7.5)

    • 1-10 mM MgCl₂ or 1 mM MnCl₂

    • 100-300 µM NADPH

    • Purified recombinant DXR enzyme (e.g., 10-100 nM)

    • Varying concentrations of this compound for inhibition studies.

  • Pre-incubation: Incubate the mixture for a few minutes at a constant temperature (e.g., 25-30°C) to allow the inhibitor to bind. Due to the slow-onset nature of this compound, this step is crucial.[2]

  • Initiation: Start the reaction by adding the substrate, DXP (e.g., 100 µM to 1 mM).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹) using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance curve. Plot velocity against inhibitor concentration to determine the IC₅₀ value. For kinetic mechanism studies, vary both substrate and inhibitor concentrations and fit the data to competitive or uncompetitive inhibition models.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the thermodynamic parameters of this compound binding to DXR, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

Detailed Protocol (Adapted from[2]):

  • Sample Preparation: Dialyze the purified DXR enzyme and prepare the this compound solution in the same buffer (e.g., 50 mM Tris-HCl pH 7.5, containing MgCl₂ and NADPH). The inclusion of 1-2% glycerol can help stabilize the protein.[2]

  • Instrument Setup: Load the DXR solution into the calorimeter cell and the this compound solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of this compound into the DXR solution while monitoring the heat change associated with each injection.

  • Data Analysis: Integrate the heat peaks to obtain the enthalpy change per injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kₐ, ΔH, and the stoichiometry of binding (n).

X-ray Crystallography

This technique provides high-resolution structural information on the DXR-fosmidomycin complex.

Detailed Protocol (Adapted from[3][9]):

  • Protein Expression and Purification: Overexpress and purify DXR to homogeneity.

  • Complex Formation: Incubate the purified DXR with a molar excess of this compound, NADPH, and a suitable divalent cation (e.g., Mg²⁺ or Mn²⁺).

  • Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop).

  • Data Collection: Expose the resulting crystals to a high-intensity X-ray source and collect diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement with a known DXR structure as a model. Refine the model to fit the electron density map, particularly for the bound ligands.[3][9]

Mechanisms of Resistance

Resistance to this compound can arise through several mechanisms, which are critical to consider in drug development:

  • Target Modification: Mutations in the dxr gene, particularly in residues lining the this compound-binding pocket (e.g., S222T in E. coli), can decrease the inhibitor's affinity for the enzyme.[5]

  • Reduced Uptake: In bacteria like E. coli, this compound enters the cell via the glycerol-3-phosphate transporter (GlpT). Mutations that impair or eliminate GlpT function can confer resistance.[11]

  • Efflux Pumps: The presence of drug efflux pumps can actively remove this compound from the cell, reducing its intracellular concentration.[16]

Conclusion and Future Directions

This compound's inhibition of DXR is a well-defined process characterized by slow, tight-binding competitive inhibition that locks the enzyme in a closed conformation. The detailed structural and kinetic understanding of this interaction provides a solid foundation for the structure-based design of new DXR inhibitors. Future efforts in this field should focus on developing this compound analogs with improved pharmacokinetic properties and the ability to overcome known resistance mechanisms. The experimental protocols outlined in this guide serve as a robust framework for the evaluation of such next-generation anti-infective agents targeting the essential MEP pathway.

References

The Ins and Outs of Fosmidomycin's Action in Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Biochemical Pathway and Mechanism of Action of Fosmidomycin, a Key Antimalarial Agent Targeting the Non-Mevalonate Pathway in Plasmodium falciparum.

This technical guide provides a comprehensive overview of the biochemical pathway of this compound in the malaria parasite, Plasmodium falciparum. It is intended for researchers, scientists, and drug development professionals working on novel antimalarial therapies. This document details the drug's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical pathways and workflows.

Introduction: The Non-Mevalonate Pathway as a Druggable Target

Plasmodium falciparum, the deadliest species of malaria parasite, possesses a unique metabolic pathway for the synthesis of isoprenoids, which are essential for its survival. This pathway, known as the non-mevalonate or methylerythritol 4-phosphate (MEP) pathway, is absent in humans, making it an attractive target for selective antimalarial drugs.[1][2][3] Isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are vital for various cellular processes in the parasite, including protein prenylation, ubiquinone biosynthesis, and dolichol synthesis.[4]

This compound is a phosphonic acid antibiotic that acts as a potent and specific inhibitor of the MEP pathway.[1][5] Its selective toxicity profile and novel mode of action have made it a subject of intense research and a candidate for combination therapies against multidrug-resistant malaria.[1][6]

Mechanism of Action: Inhibition of DOXP Reductoisomerase (DXR)

The primary molecular target of this compound in P. falciparum is the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC.[1][5][7] DXR catalyzes the second committed step in the MEP pathway: the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP), a reaction that involves an intramolecular rearrangement and an NADPH-dependent reduction.[7][8]

This compound acts as a slow, tight-binding competitive inhibitor of DXR with respect to its substrate, DOXP.[9] By blocking this crucial enzymatic step, this compound effectively halts the biosynthesis of IPP and DMAPP, leading to a depletion of essential isoprenoids and ultimately parasite death.[4][10]

MEP_Pathway_Inhibition cluster_start Substrates Pyruvate Pyruvate DXS DOXP Synthase (DXS) G3P Glyceraldehyde-3-Phosphate DOXP 1-Deoxy-D-xylulose 5-phosphate (DOXP) DXS->DOXP DXR DOXP Reductoisomerase (DXR) DOXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXR->MEP This compound This compound This compound->DXR IspD IspD MEP->IspD CDP_ME 4-(Cytidine-5'-diphospho)-2-C- methyl-D-erythritol (CDP-ME) IspD->CDP_ME IspE IspE CDP_ME->IspE CDP_MEP CDP-ME-2-phosphate IspE->CDP_MEP IspF IspF CDP_MEP->IspF ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (ME-cPP) IspF->ME_cPP IspG IspG ME_cPP->IspG HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) IspG->HMBPP IspH IspH HMBPP->IspH IPP_DMAPP IPP / DMAPP IspH->IPP_DMAPP Isoprenoids Isoprenoids (Ubiquinone, Dolichols, etc.) IPP_DMAPP->Isoprenoids

Caption: The non-mevalonate (MEP) pathway in P. falciparum and the inhibitory action of this compound on DOXP reductoisomerase (DXR).

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and enzymatic assays. The following tables summarize key data on its inhibitory activity against P. falciparum and its target enzyme, PfDXR.

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound against P. falciparum Strains

P. falciparum StrainIC50 (µM)Reference
3D70.81[11]
3D71.087[7]
Dd20.926[8]
CamWT1.5
CamWT_C580Y2.7
AM1 (this compound-resistant)5.8

Table 2: Enzymatic Inhibition of DOXP Reductoisomerase (DXR) by this compound

Enzyme SourceInhibition Constant (Ki)IC50Reference
P. falciparum (PfDXR)-34 nM[7]
P. falciparum (PfDXR)-3 nM (for a carba analog)[5]
Toxoplasma gondii90 nM-[5]
Escherichia coli (EcDXR)-240 nM (for a carba analog)[5]
Klebsiella pneumoniae-20 nM[5]

Experimental Protocols

In Vitro Susceptibility Testing of P. falciparum to this compound

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against asexual erythrocytic stages of P. falciparum using the [3H]-hypoxanthine incorporation assay.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes (type O+)

  • Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I)

  • This compound stock solution

  • [3H]-hypoxanthine

  • 96-well microtiter plates

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Cell harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Prepare a parasite culture with 1% parasitemia and 2.5% hematocrit.

  • Add 200 µL of the parasite suspension to each well of the 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a modular incubation chamber with the gas mixture.

  • Add 25 µL of [3H]-hypoxanthine (0.5 µCi) to each well.

  • Incubate for another 24 hours under the same conditions.

  • Harvest the cells onto a glass fiber filter using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration.

In_Vitro_Susceptibility_Workflow start Start drug_prep Prepare serial dilutions of this compound start->drug_prep parasite_prep Prepare synchronized P. falciparum culture start->parasite_prep incubation1 Add parasite culture to drug plate and incubate (24h) drug_prep->incubation1 parasite_prep->incubation1 label_add Add [3H]-hypoxanthine incubation1->label_add incubation2 Incubate (24h) label_add->incubation2 harvest Harvest cells incubation2->harvest measure Measure radioactivity harvest->measure analysis Calculate IC50 measure->analysis end End analysis->end

Caption: Workflow for in vitro susceptibility testing of P. falciparum to this compound.
Recombinant PfDXR Enzyme Assay

This protocol outlines the spectrophotometric assay to determine the inhibitory activity of this compound on recombinant P. falciparum DOXP reductoisomerase (PfDXR).

Materials:

  • Purified recombinant PfDXR enzyme

  • Assay buffer (100 mM Tris-HCl, pH 7.8, 25 mM MgCl2)

  • NADPH solution

  • 1-deoxy-D-xylulose 5-phosphate (DOXP) solution

  • This compound solution

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in the wells of a microplate containing the assay buffer, a fixed concentration of NADPH (e.g., 150 µM), and the desired concentrations of this compound.

  • Add a fixed concentration of purified PfDXR (e.g., 0.86 µM) to each well and incubate for a pre-determined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a fixed concentration of DOXP (e.g., 144 µM).

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocities from the linear phase of the absorbance change.

  • Determine the percentage of inhibition for each this compound concentration and calculate the IC50 or Ki value.

PfDXR_Enzyme_Assay_Workflow start Start mix_prep Prepare reaction mix (Buffer, NADPH, this compound) start->mix_prep enzyme_add Add recombinant PfDXR and pre-incubate mix_prep->enzyme_add reaction_start Initiate reaction with DOXP enzyme_add->reaction_start measurement Monitor NADPH oxidation (A340nm) reaction_start->measurement analysis Calculate reaction velocities and inhibition (IC50/Ki) measurement->analysis end End analysis->end

Caption: Workflow for the recombinant PfDXR enzyme inhibition assay.

Mechanisms of this compound Resistance

The emergence of drug resistance is a significant threat to the efficacy of any antimicrobial agent. In the case of this compound, several mechanisms of resistance in P. falciparum have been identified:

  • Target Modification: Mutations in the dxr gene, which encodes the drug's target enzyme, can lead to reduced binding affinity of this compound. For example, a serine to threonine substitution (S222T in E. coli Dxr) has been shown to confer resistance.[2]

  • Target Overexpression: Amplification of the PfDXR gene, leading to an increased production of the DXR enzyme, can overcome the inhibitory effect of the drug.[4] This mechanism requires higher concentrations of this compound to achieve the same level of inhibition.

  • Metabolic Bypass or Compensation: Although not fully elucidated in P. falciparum, parasites could potentially develop mechanisms to bypass the blocked step or compensate for the reduced production of isoprenoids.

  • Drug Transport: Alterations in drug uptake, potentially through modifications of parasite-induced new permeability pathways in the infected erythrocyte, could also contribute to resistance.[6]

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms This compound This compound Uptake Drug Uptake This compound->Uptake PfDXR PfDXR Enzyme Uptake->PfDXR Inhibition Inhibition of MEP Pathway PfDXR->Inhibition Resistance This compound Resistance ReducedUptake Reduced Drug Uptake ReducedUptake->Uptake TargetMutation Target Mutation (dxr gene) TargetMutation->PfDXR TargetAmplification Target Amplification (PfDXR gene) TargetAmplification->PfDXR increased expression

References

Fosmidomycin's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmidomycin is a phosphonic acid antibiotic that exhibits a unique mechanism of action by targeting the non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, for isoprenoid biosynthesis.[1] This pathway is essential for many Gram-negative bacteria but absent in humans, making it an attractive target for novel antimicrobial agents.[1] This technical guide provides an in-depth overview of the spectrum of activity of this compound against clinically relevant Gram-negative bacteria, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound specifically inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC.[2][3] This enzyme catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP), a critical step in the biosynthesis of isoprenoids.[2][4] Isoprenoids are vital for various cellular functions, including the formation of cell membranes and electron transport chains. By blocking this pathway, this compound effectively halts bacterial growth.

MEP_Pathway Pyruvate Pyruvate + Glyceraldehyde-3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate (DOXP) Pyruvate->DXP DXS MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR (IspC) Isoprenoids Isoprenoids (e.g., for cell membrane) MEP->Isoprenoids Multiple Steps This compound This compound DXR DXR (IspC) Enzyme This compound->DXR Inhibition

This compound's inhibition of the MEP pathway.

Spectrum of Activity: Quantitative Data

The in vitro activity of this compound against various Gram-negative bacteria is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency, representing the lowest concentration of the drug that inhibits visible growth of a microorganism.

Table 1: MIC of this compound against Enterobacteriaceae
Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Escherichia coli29<40.5-11-1.5[5]
Klebsiella pneumoniae33<40.5-11-1.5[5]
Enterobacter cloacae10<4 - >2560.5-11-1.5[5]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: MIC of this compound against Non-Fermenting Gram-Negative Bacteria
Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Pseudomonas aeruginosa50>128>128>128[6]

It is important to note that the activity of this compound can be influenced by the specific strain and the presence of resistance mechanisms. Some studies have explored the synergistic effects of this compound with other antibiotics to enhance its efficacy against resistant strains.[7]

Experimental Protocols

Accurate determination of this compound's in vitro activity relies on standardized experimental protocols. The most common methods are broth microdilution and time-kill assays.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antibiotic.

1. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

  • Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.

MIC_Workflow Start Start PrepCulture Prepare Bacterial Culture (0.5 McFarland) Start->PrepCulture Inoculate Inoculate Plates with Bacterial Suspension PrepCulture->Inoculate PrepPlates Prepare Serial Dilutions of this compound in 96-well Plate PrepPlates->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Read MIC (Lowest concentration with no growth) Incubate->Read End End Read->End

Workflow for MIC determination by broth microdilution.
Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing by an antibiotic over time.

1. Preparation:

  • Prepare bacterial cultures and antibiotic solutions as described for the broth microdilution method. The bacterial inoculum is typically adjusted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

2. Experimental Setup:

  • In sterile tubes or flasks, combine the bacterial suspension with various concentrations of this compound (e.g., 1x, 2x, 4x MIC).

  • Include a growth control tube without any antibiotic.

3. Sampling and Plating:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in a sterile diluent (e.g., saline).

  • Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton Agar).

4. Incubation and Colony Counting:

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

5. Data Analysis:

  • Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Conclusion

This compound demonstrates a targeted and potent activity against a range of Gram-negative bacteria by inhibiting the essential MEP pathway. Its unique mechanism of action makes it a valuable candidate for further research and development, particularly in an era of increasing antibiotic resistance. The standardized protocols outlined in this guide are crucial for the accurate and reproducible evaluation of its antibacterial efficacy, paving the way for potential clinical applications.

References

Methodological & Application

In Vitro Testing of Fosmidomycin Against Plasmodium falciparum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fosmidomycin is an antibiotic that exhibits potent antimalarial activity by inhibiting the 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis.[1][2] This pathway is essential for the survival of Plasmodium falciparum, the deadliest species of malaria parasite, but is absent in humans, making DXR an attractive drug target.[3][4] Isoprenoids are vital for various cellular functions in the parasite, including protein prenylation and the biosynthesis of ubiquinone and dolichol.[5] In vitro susceptibility testing is a crucial step in the evaluation of antimalarial drug candidates, providing essential data on their potency and mechanism of action. This document provides a detailed protocol for the in vitro testing of this compound against P. falciparum using the SYBR Green I-based fluorescence assay.

Mechanism of Action

This compound specifically targets the DXR enzyme (also known as IspC) within the parasite's apicoplast.[4][6] This enzyme catalyzes the conversion of DOXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).[7] By inhibiting this step, this compound effectively blocks the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoid biosynthesis.[3][5] This selective toxicity makes this compound a safe and effective antimalarial agent, although its use as a monotherapy can be limited by recrudescent infections.[1][8]

MEP_Pathway_Inhibition cluster_pathway MEP Pathway in Plasmodium falciparum cluster_inhibition Inhibition by this compound Pyruvate + GAP Pyruvate + GAP DOXP DOXP Pyruvate + GAP->DOXP DXS MEP MEP DOXP->MEP DXR (IspC) IPP/DMAPP IPP/DMAPP MEP->IPP/DMAPP Multiple Steps Isoprenoids Isoprenoids IPP/DMAPP->Isoprenoids Prenyltransferases Parasite Survival Parasite Survival Isoprenoids->Parasite Survival This compound This compound DXR (IspC) DXR (IspC) This compound->DXR (IspC) Inhibits

This compound's inhibition of the MEP pathway in P. falciparum.

Experimental Protocol: SYBR Green I-Based Drug Susceptibility Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against P. falciparum. The SYBR Green I dye binds to parasitic DNA, and the resulting fluorescence is proportional to parasite growth.

Materials and Reagents

  • P. falciparum culture (e.g., 3D7, Dd2 strains)[5]

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or Albumax)[9]

  • This compound sodium salt

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)[10]

  • 96-well black microplates

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Incubator (37°C)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Detailed Methodology

  • P. falciparum Culture Maintenance:

    • Maintain asynchronous P. falciparum cultures in human erythrocytes at 2-4% hematocrit in complete culture medium.[9]

    • Incubate at 37°C in a humidified chamber with the specified gas mixture.[9]

    • Synchronize parasite cultures to the ring stage using 5% sorbitol treatment to ensure uniform parasite stages at the start of the assay.

  • Drug Plate Preparation:

    • Prepare a stock solution of this compound in sterile distilled water or culture medium.

    • Perform serial dilutions of this compound in complete culture medium in a separate 96-well plate.

    • Transfer the drug dilutions to a 96-well black microplate. Include drug-free wells as negative controls and wells with uninfected erythrocytes as a background control.

  • In Vitro Susceptibility Assay:

    • Prepare a parasite suspension of synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit.

    • Add the parasite suspension to each well of the drug-containing microplate.

    • Incubate the plate for 72 hours at 37°C in the gassed, humidified chamber.[9] This extended incubation period is important for slow-acting drugs like this compound.[11]

  • Lysis and Staining:

    • After incubation, add SYBR Green I lysis buffer to each well.

    • Seal the plate and incubate in the dark at room temperature for 24 hours.[10]

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

    • Subtract the background fluorescence from the wells containing uninfected erythrocytes.

    • Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Parasite Culture & Synchronization C Inoculation of Parasites into Drug Plate A->C B Drug Plate Preparation (Serial Dilutions) B->C D 72h Incubation (37°C) C->D E Addition of SYBR Green Lysis Buffer D->E F Fluorescence Reading E->F G IC50 Determination F->G

Experimental workflow for in vitro testing of this compound.

Data Presentation

The IC50 values of this compound against different P. falciparum strains can be summarized in a table for easy comparison.

P. falciparum StrainResistance ProfileThis compound IC50 (µM)Reference
3D7Drug-Sensitive0.819[5]
Dd2Chloroquine-Resistant0.926[5]
HB3Drug-SensitiveNot specified[12]
A2Drug-ResistantNot specified[12]
AM1This compound-Resistant1.1[9]
CamWTDrug-Sensitive1.5 (72h assay)
CamWT_C580YArtemisinin-Resistant2.7 (72h assay)

Note: IC50 values can vary between studies due to differences in assay conditions and parasite strains.

Conclusion

The SYBR Green I-based assay is a reliable and high-throughput method for determining the in vitro efficacy of this compound against P. falciparum. This protocol provides a standardized framework for researchers to evaluate the antiplasmodial activity of this compound and its analogs, contributing to the development of new antimalarial therapies. The unique mechanism of action of this compound makes it a valuable tool in the fight against drug-resistant malaria.[13]

References

Application Notes and Protocols for a Cell-Based Assay to Determine Fosmidomycin Efficacy against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, remains a significant global health challenge, largely due to the emergence and spread of drug-resistant parasite strains. This necessitates the continuous development of novel antimalarial agents with unique mechanisms of action. Fosmidomycin is a promising antibiotic with potent antimalarial activity.[1] It targets the non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, for isoprenoid biosynthesis.[1] This pathway is essential for the survival of Plasmodium falciparum, the deadliest species of human malaria parasite, but is absent in their human hosts, making it an attractive drug target.[2]

This compound specifically inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the MEP pathway.[2] Inhibition of DXR blocks the synthesis of essential isoprenoid precursors, ultimately leading to parasite death.

These application notes provide a detailed protocol for a robust and reproducible cell-based assay to determine the in vitro efficacy of this compound against the asexual blood stages of P. falciparum. The assay utilizes a SYBR Green I-based fluorescence method to quantify parasite growth, offering a sensitive, high-throughput, and non-radioactive alternative to traditional methods.[3][4]

Principle of the Assay

The assay measures the proliferation of P. falciparum in vitro in the presence of varying concentrations of this compound. The parasite growth is quantified by measuring the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[5] In this assay, parasitized red blood cells are lysed, and SYBR Green I is added, which binds to the parasite DNA. The resulting fluorescence intensity is directly proportional to the amount of parasite DNA, and thus to the number of parasites. By comparing the fluorescence in drug-treated wells to that in drug-free control wells, the percentage of parasite growth inhibition can be calculated, and the 50% inhibitory concentration (IC50) of this compound can be determined.[6]

Signaling Pathway

MEP_Pathway cluster_pathway MEP Pathway for Isoprenoid Biosynthesis Pyruvate Pyruvate DXS DXS G3P Glyceraldehyde-3-Phosphate DXP 1-Deoxy-D-xylulose-5-phosphate (DXP) DXS->DXP DXR DXR (IspC) DXP->DXR MEP 2-C-Methyl-D-erythritol-4-phosphate (MEP) DXR->MEP IspD IspD MEP->IspD CDP_ME 4-(Cytidine-5'-diphospho)-2-C-methyl-D-erythritol IspD->CDP_ME IspE IspE CDP_ME->IspE CDP_MEP 2-Phospho-4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol IspE->CDP_MEP IspF IspF CDP_MEP->IspF MEcPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate IspF->MEcPP IspG IspG MEcPP->IspG HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate IspG->HMBPP IspH IspH HMBPP->IspH IPP Isopentenyl Diphosphate (IPP) IspH->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IspH->DMAPP Isoprenoids Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids This compound This compound This compound->DXR

Caption: The MEP pathway and the inhibitory action of this compound.

Experimental Workflow

Assay_Workflow cluster_culture Parasite Culture and Synchronization cluster_assay SYBR Green I Assay cluster_analysis Data Analysis Maintain Maintain continuous P. falciparum culture Synchronize Synchronize culture to ring stage (Sorbitol treatment) Maintain->Synchronize Adjust Adjust parasitemia and hematocrit Synchronize->Adjust Prepare_Plates Prepare 96-well plates with drug dilutions Adjust->Prepare_Plates Add_Parasites Add synchronized parasite culture to plates Prepare_Plates->Add_Parasites Incubate_72h Incubate for 72 hours Add_Parasites->Incubate_72h Lyse_and_Stain Add Lysis Buffer with SYBR Green I Incubate_72h->Lyse_and_Stain Incubate_RT Incubate at room temperature (dark) Lyse_and_Stain->Incubate_RT Read_Fluorescence Read fluorescence (485nm ex / 530nm em) Incubate_RT->Read_Fluorescence Normalize Normalize fluorescence data Read_Fluorescence->Normalize Plot Plot dose-response curve Normalize->Plot Calculate_IC50 Calculate IC50 value Plot->Calculate_IC50

Caption: Experimental workflow for the this compound efficacy assay.

Materials and Reagents

Equipment
  • Biosafety cabinet (Class II)

  • CO2 incubator with humidity control

  • Centrifuge (refrigerated)

  • Fluorescence microplate reader (excitation/emission wavelengths of ~485/530 nm)

  • Microscope (with 100x oil immersion objective)

  • pH meter

  • Water bath (37°C)

  • Autoclave

  • Sterile filtration units (0.22 µm)

  • Multichannel pipette

  • Standard laboratory glassware and plasticware (sterile)

Reagents and Consumables
  • Plasmodium falciparum strain (e.g., 3D7, Dd2, K1)

  • Human erythrocytes (blood group O+)

  • RPMI 1640 medium (with L-glutamine and 25 mM HEPES)

  • Albumax II or heat-inactivated human serum

  • Hypoxanthine

  • Gentamicin solution (10 mg/mL)

  • Sodium bicarbonate (7.5% solution)

  • D-Sorbitol

  • This compound sodium salt

  • Chloroquine diphosphate salt (as a control)

  • SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

  • Tris-HCl

  • EDTA

  • Saponin

  • Triton X-100

  • Giemsa stain

  • Methanol

  • Immersion oil

  • Sterile 96-well black, clear-bottom microplates

  • Sterile culture flasks (T25 or T75)

  • Sterile centrifuge tubes (15 mL and 50 mL)

  • Gas mixture (5% CO2, 5% O2, 90% N2)

Experimental Protocols

Preparation of Complete Culture Medium (cRPMI)
ComponentStock ConcentrationVolume for 500 mLFinal Concentration
RPMI 1640 (with L-glutamine, 25 mM HEPES)-464.5 mL-
Albumax II (5% w/v) or Human Serum5% (w/v) or 100%25 mL0.5% (w/v) or 5% (v/v)
Hypoxanthine10 mg/mL in H2O2.5 mL50 µg/mL
Gentamicin10 mg/mL0.5 mL10 µg/mL
Sodium Bicarbonate7.5% (w/v)7.5 mL0.1125% (w/v)

Protocol:

  • Aseptically combine all components.

  • Sterile-filter the complete medium through a 0.22 µm filter.

  • Store at 4°C for up to one month. Warm to 37°C before use.

Continuous In Vitro Culture of P. falciparum
  • Maintain parasite cultures in T25 or T75 flasks at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • The culture suspension should have a hematocrit of 5%.

  • Change the medium daily to replenish nutrients and remove metabolic waste.

  • Monitor parasitemia daily by preparing a thin blood smear, fixing with methanol, and staining with 10% Giemsa.

  • When parasitemia exceeds 5%, dilute the culture with fresh, washed O+ erythrocytes to maintain a parasitemia of 0.5-1%.[2]

Synchronization of Parasite Culture

This protocol synchronizes the parasite population to the ring stage, which is crucial for the reproducibility of the drug susceptibility assay.

  • Centrifuge the asynchronous parasite culture (at 5-8% parasitemia) at 800 x g for 5 minutes.

  • Aspirate the supernatant.

  • Resuspend the cell pellet in 5-10 volumes of a sterile 5% (w/v) D-sorbitol solution.[7]

  • Incubate the suspension at 37°C for 10 minutes. This will selectively lyse erythrocytes containing mature parasite stages (trophozoites and schizonts).[7]

  • Centrifuge at 800 x g for 5 minutes and discard the supernatant.

  • Wash the erythrocyte pellet twice with cRPMI.

  • Resuspend the pellet of synchronized ring-stage parasites in fresh cRPMI with fresh erythrocytes to a parasitemia of 0.5% and a hematocrit of 2.5% for the assay.

SYBR Green I-Based Drug Susceptibility Assay
  • Drug Plate Preparation:

    • Prepare a 2-fold serial dilution of this compound in cRPMI in a separate 96-well plate. The final concentrations should range from approximately 0.1 to 10 µM.

    • Include chloroquine as a positive control (e.g., 1 to 1000 nM).

    • Include drug-free wells (cRPMI only) as a negative control (100% growth) and wells with uninfected erythrocytes as a background control.

    • Transfer 100 µL of each drug dilution to a 96-well black, clear-bottom assay plate in triplicate.

  • Parasite Seeding:

    • Add 100 µL of the synchronized parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well.

    • The final volume in each well will be 200 µL, with a final parasitemia of 0.25% and a final hematocrit of 1.25%.

  • Incubation:

    • Incubate the plates for 72 hours under the same conditions as for parasite culture.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer:

      Component Stock Concentration Final Concentration
      Tris-HCl, pH 7.5 1 M 20 mM
      EDTA 0.5 M 5 mM
      Saponin 10% (w/v) 0.08% (w/v)
      Triton X-100 10% (v/v) 0.8% (v/v)

      | SYBR Green I | 10,000x | 2x |

    • After the 72-hour incubation, add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently and incubate the plates in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading:

    • Read the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Data Analysis

Data_Analysis_Pipeline Raw_Data Raw Fluorescence Readings Subtract_BG Subtract Background (uninfected RBCs) Raw_Data->Subtract_BG Normalize Normalize to Negative Control (100% growth) Subtract_BG->Normalize Calculate_Inhibition % Inhibition = 100 - (% Growth) Normalize->Calculate_Inhibition Nonlinear_Regression Nonlinear Regression (sigmoidal dose-response) Calculate_Inhibition->Nonlinear_Regression Log_Transform Log-transform Drug Concentration Log_Transform->Nonlinear_Regression IC50 Determine IC50 Value Nonlinear_Regression->IC50

Caption: Data analysis pipeline for IC50 determination.

  • Background Subtraction: Average the fluorescence values from the wells with uninfected erythrocytes and subtract this background value from all other wells.

  • Normalization: Average the fluorescence values from the drug-free (negative control) wells. This represents 100% parasite growth. Normalize the data by expressing the fluorescence in each drug-treated well as a percentage of the negative control.

  • IC50 Calculation: Plot the percentage of parasite growth inhibition against the log-transformed drug concentration. Use a nonlinear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of the drug that inhibits parasite growth by 50%.

Data Presentation

Table 1: Expected IC50 Values of Antimalarial Drugs against P. falciparum Strains
CompoundStrainExpected IC50 RangeReference
This compound3D7 (drug-sensitive)0.5 - 1.5 µM
This compoundDd2 (chloroquine-resistant)0.8 - 1.8 µM[8]
This compoundK1 (multidrug-resistant)0.7 - 2.0 µM
Chloroquine3D7 (drug-sensitive)10 - 30 nM
ChloroquineDd2 (chloroquine-resistant)100 - 300 nM[8]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low fluorescence signal in control wells - Poor parasite growth- Low starting parasitemia- Contamination- Check culture conditions (gas, temperature, medium)- Ensure starting parasitemia is adequate (0.25-0.5%)- Use aseptic techniques; check for bacterial/fungal contamination
High background fluorescence - Contamination of reagents- Autofluorescence of the drug compound- Use fresh, sterile-filtered reagents- Run a control plate with the drug in medium without cells to check for autofluorescence
Inconsistent results between replicates - Pipetting errors- Uneven cell distribution- "Edge effect" in the 96-well plate- Calibrate pipettes; ensure proper mixing of parasite suspension before dispensing- Avoid using the outer wells of the plate or fill them with medium to maintain humidity
No dose-response curve observed - Incorrect drug concentrations- Drug instability- Parasite resistance- Verify drug stock concentration and dilution series- Prepare fresh drug dilutions for each experiment- Test against a known sensitive strain to confirm drug activity

References

Application Note: Determination of Fosmidomycin IC50 Values in Apicomplexan Parasites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fosmidomycin is an antibiotic that exhibits potent activity against a range of pathogens, including the malaria parasite, Plasmodium falciparum.[1] Its mechanism of action involves the specific inhibition of 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR), a key enzyme in the non-mevalonate or methylerythritol 4-phosphate (MEP) pathway of isoprenoid biosynthesis.[2] This pathway is essential for the parasite but is absent in humans, making DXR an excellent target for selective chemotherapy.[3] Isoprenoid precursors are vital for various cellular functions in the parasite, including protein isoprenylation and the synthesis of ubiquinone and dolichols.[4] The determination of the 50% inhibitory concentration (IC50) is a critical step in the evaluation of antimalarial drug efficacy, providing a quantitative measure of a compound's potency against different parasite strains.

Mechanism of Action: The MEP Pathway

This compound acts as a slow, tight-binding competitive inhibitor with respect to the substrate DOXP and is an uncompetitive inhibitor towards the cofactor NADPH.[5] By blocking the DXR enzyme, this compound prevents the formation of MEP and subsequent isoprenoid precursors, ultimately leading to parasite death.[5][4] The drug's target, the DXR enzyme, is located within the apicoplast, a relict plastid organelle found in many apicomplexan parasites.[6][7]

MEP_Pathway Pyruvate Pyruvate + GAP DXP DOXP Pyruvate->DXP DXS MEP MEP DXP->MEP NADPH -> NADP+ FurtherSteps ... MEP->FurtherSteps Isoprenoids Isoprenoid Precursors (IPP, DMAPP) DXR DOXP Reductoisomerase (DXR / IspC) DXR->MEP This compound This compound This compound->DXR FurtherSteps->Isoprenoids

Figure 1. Mechanism of this compound Action. This compound inhibits DOXP reductoisomerase (DXR), a critical enzyme in the parasite's non-mevalonate (MEP) pathway for isoprenoid synthesis.

Quantitative Data Summary

The in vitro susceptibility of various parasite species and strains to this compound has been determined in numerous studies. The IC50 values can vary based on the specific strain, assay conditions, and incubation time. A summary of reported IC50 values is presented below.

Parasite SpeciesStrain(s)IC50 Value (µM)NotesReference(s)
Plasmodium falciparum3D70.819-[4]
Plasmodium falciparumDd2 (multidrug-resistant)0.926-[4][7]
Plasmodium falciparumHB30.447Converted from 82 ng/ml.[7]
Plasmodium falciparumCamWT (artemisinin-sensitive)1.27 - 1.5Dependent on assay duration (144h and 72h, respectively).
Plasmodium falciparumCamWT_C580Y (delayed clearance)1.3 - 2.7Dependent on assay duration (144h and 72h, respectively).
Plasmodium falciparumGeneral0.29 - 1.2Represents a typical range across various studies.[2][8]
Babesia bovis-3.0 - 4.0-[8]
Babesia bigemina-< 5.0-[9]
Babesia divergens-Growth inhibited at 10 µMSpecific IC50 not determined but shows susceptibility.[9]
Toxoplasma gondii-Resistant (>100 µM)Resistance attributed to lack of a suitable drug transporter.[6][8]
Cryptosporidium parvum-Not SusceptibleLacks the MEP pathway.[6]

Experimental Protocols

Protocol 1: In Vitro Cultivation of Asexual Plasmodium falciparum

This protocol describes the standard method for the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.

Materials:

  • Complete Medium (CM): RPMI-1640 supplemented with L-glutamine, 25 mM HEPES, 26 mM NaHCO₃, 15 mg/L hypoxanthine, 25 mg/L gentamycin, and 0.5% Albumax II or 10% human serum.[10][11]

  • Human erythrocytes (blood group O+), washed.

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂.[12][13]

  • Incubator at 37°C.

  • Sterile culture flasks (25 cm² or 75 cm²).

Procedure:

  • Prepare Complete Medium and warm to 37°C.

  • Wash O+ human erythrocytes three times with incomplete RPMI-1640 by centrifugation.

  • Add washed erythrocytes to the Complete Medium to achieve a final hematocrit of 2-5%.[10][11]

  • Introduce the P. falciparum parasite culture to the flask. For initiation from a frozen stock, thaw the vial rapidly and transfer to a centrifuge tube containing warm medium.

  • Place the culture flask in a modular incubator chamber or a tri-gas incubator at 37°C.[13]

  • Maintain the culture by changing the medium daily. Monitor parasite growth by preparing thin blood smears and staining with Giemsa.

  • Split the culture and add fresh erythrocytes as the parasitemia reaches 5-10% to maintain a healthy culture.

Protocol 2: IC50 Determination using the SYBR Green I-based Fluorescence Assay

This protocol provides a high-throughput method for determining the IC50 value of this compound against P. falciparum. The assay measures the proliferation of parasites by quantifying the parasite DNA using the fluorescent dye SYBR Green I.[14][15]

Materials:

  • Synchronized P. falciparum culture (ring stage) at 0.3-0.5% parasitemia and 2% hematocrit.[16]

  • This compound stock solution (e.g., in water or RPMI), sterile-filtered.

  • 96-well black, clear-bottom microtiter plates.

  • SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, containing SYBR Green I dye.[17]

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).[16]

Workflow Diagram:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Drug Plate (Serial Dilutions of this compound) a1 Add 100 µL Parasite Suspension to each well p1->a1 p2 Prepare Parasite Suspension (Synchronized Rings, 0.5% Parasitemia) p2->a1 a2 Incubate for 72 hours (37°C, Gas Mixture) a1->a2 a3 Add 100 µL SYBR Green Lysis Buffer a2->a3 a4 Incubate 1-3 hours (Dark, Room Temp) a3->a4 d1 Read Fluorescence (Ex: 485nm, Em: 530nm) a4->d1 d2 Plot Dose-Response Curve (% Inhibition vs. Log[Drug]) d1->d2 d3 Calculate IC50 Value (Non-linear Regression) d2->d3

Figure 2. General workflow for the SYBR Green I-based IC50 determination assay.

Procedure:

  • Drug Plate Preparation: a. Prepare a 2-fold serial dilution of this compound in Complete Medium in a separate 96-well plate. b. Transfer the desired volume (e.g., 100 µL) of each drug dilution to the final assay plate. Include wells for "no drug" (positive control) and "uninfected erythrocytes" (background control).

  • Assay Incubation: a. Add 100 µL of the synchronized parasite suspension to each well of the pre-dosed drug plate.[16] b. Place the plates in a humidified, airtight container and gas with the parasite gas mixture. c. Incubate for 72 hours at 37°C.[16]

  • Lysis and Staining: a. After incubation, carefully remove the plates from the incubator. b. Add 100 µL of SYBR Green I Lysis Buffer to each well.[16][17] Mix gently by pipetting. c. Incubate the plates in the dark at room temperature for 1 to 3 hours. An optimized freeze-thaw cycle before adding the lysis buffer can also enhance the fluorescence signal.[15]

  • Fluorescence Reading and Data Analysis: a. Read the fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[16] b. Subtract the average background fluorescence (from uninfected erythrocyte wells) from all other readings. c. Calculate the percentage of growth inhibition for each drug concentration relative to the "no drug" control wells. d. Plot the percent inhibition against the log of the drug concentration and fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[15]

References

Application Notes and Protocols: Experimental Use of Fosmidomycin in Mycobacterium tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmidomycin is a phosphonic acid antibiotic that targets the non-mevalonate pathway (MEP) of isoprenoid biosynthesis. This pathway is essential for many pathogens, including Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, but is absent in humans, making it an attractive target for novel anti-infective agents. This compound specifically inhibits 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr), the second enzyme in the MEP pathway. Despite the essential nature of its target, M. tuberculosis exhibits high intrinsic resistance to this compound. These application notes provide an overview of the experimental use of this compound in Mtb research, including its mechanism of action, the basis of resistance, and strategies to overcome this resistance, supplemented with relevant protocols and data.

Mechanism of Action of this compound in Mycobacterium tuberculosis

This compound acts as a competitive inhibitor of Dxr (Rv2870c in Mtb), mimicking the substrate 1-deoxy-D-xylulose 5-phosphate (DOXP).[1][2][3] The inhibition of Dxr blocks the synthesis of 2-C-methyl-D-erythritol 4-phosphate (MEP) and subsequent essential isoprenoids, which are vital for various cellular functions, including cell wall synthesis.[4] The MEP pathway's essentiality in Mtb has been confirmed through genetic studies, highlighting Dxr as a viable drug target.[2][3]

Intrinsic Resistance of Mycobacterium tuberculosis to this compound

While the recombinant Dxr enzyme from Mtb is sensitive to this compound, the whole-cell organism is highly resistant.[1][2] Research has demonstrated that this resistance is not due to an insensitive target or efflux pumps.[1][2] The primary reason for the intrinsic resistance is the lack of an efficient uptake mechanism for the hydrophilic this compound molecule across the highly lipophilic mycobacterial cell wall.[1][2][5][6] M. tuberculosis lacks a homolog of the glycerol-3-phosphate transporter (GlpT), which is responsible for this compound uptake in susceptible bacteria like Escherichia coli.[1][2]

Strategies to Overcome this compound Resistance in M. tuberculosis

Several experimental strategies are being explored to circumvent the poor permeability of this compound in Mtb.

  • Lipophilic Prodrugs: To enhance cell wall penetration, lipophilic prodrugs of this compound and its analog FR900098 have been synthesized.[5][7] By masking the polar phosphonate group, these analogs aim to increase diffusion across the mycobacterial cell envelope.

  • Combination with Cell-Penetrating Peptides: Co-administration of this compound with cell-penetrating peptides, such as octaarginine, has been shown to revert resistance in Mycobacterium bovis BCG, a close relative of Mtb.[8] This approach facilitates the transport of this compound into the mycobacterial cell.

  • Use of Permeabilizing Agents: The combination of this compound with compounds that disrupt the integrity of the bacterial cell membrane, such as polymyxin B, has been shown to lower the minimum inhibitory concentration (MIC) for some bacteria.[9]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the activity of this compound and its analogs against various bacteria, including Mycobacterium tuberculosis.

CompoundOrganismMIC (μg/mL)Reference
This compoundMycobacterium tuberculosis>500[5]
FR900098Mycobacterium tuberculosis>500[5]
This compoundBacillus anthracis (vaccinal strains)0.78 - 8[5][9]
This compoundPseudomonas aeruginosa1 - 8[9]
This compoundListeria, Yersinia, Burkholderia16 - 64[9]
This compoundEnteric bacteria, Corynebacterium, Campylobacter128 - 512[9]

Note: Data for Mtb indicates high resistance. The other bacterial species are included for comparative purposes.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol is a common method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • 96-well microtiter plates

  • Mycobacterium tuberculosis H37Rv culture

  • This compound or its analogs

Procedure:

  • Prepare a serial two-fold dilution of the test compound (e.g., this compound) in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Adjust the turbidity of a mid-log phase Mtb culture to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculate each well with 100 µL of the diluted Mtb suspension.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well.

  • Re-incubate the plates for 24-48 hours.

  • Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 2: Dxr Enzyme Inhibition Assay

This protocol can be used to assess the direct inhibitory effect of this compound on recombinant Mtb Dxr.

Materials:

  • Purified recombinant M. tuberculosis Dxr enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • 1-deoxy-D-xylulose 5-phosphate (DOXP) substrate

  • NADPH

  • This compound

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, Dxr enzyme, and varying concentrations of this compound.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding DOXP and NADPH.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates for each this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the Dxr enzyme activity.

Visualizations

Signaling Pathway Diagram

MEP_Pathway cluster_start Substrates Pyruvate Pyruvate DXS DXS Pyruvate->DXS GAP Glyceraldehyde-3-Phosphate GAP->DXS DXP 1-Deoxy-D-xylulose 5-phosphate (DOXP) DXS->DXP Dxr Dxr (IspC) DXP->Dxr MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) Dxr->MEP IspD IspD MEP->IspD CDP_ME 4-(Cytidine 5'-diphospho)-2-C- methyl-D-erythritol IspD->CDP_ME IspE IspE CDP_ME->IspE MEcPP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol IspE->MEcPP IspF IspF MEcPP->IspF HMBPP 1-Hydroxy-2-methyl-2-(E)- butenyl 4-diphosphate IspF->HMBPP IspG IspG HMBPP->IspG IspH IspH HMBPP->IspH IPP Isopentenyl pyrophosphate (IPP) IspG->IPP DMAPP Dimethylallyl pyrophosphate (DMAPP) IspH->DMAPP Isoprenoids Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids This compound This compound This compound->Dxr

Caption: The MEP pathway in M. tuberculosis and the inhibitory action of this compound on the Dxr enzyme.

Experimental Workflow Diagram

MIC_Workflow prep_plate Prepare serial dilutions of This compound in a 96-well plate inoculate Inoculate the plate with M. tuberculosis culture prep_plate->inoculate prep_culture Prepare M. tuberculosis inoculum prep_culture->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_resazurin Add Resazurin solution to each well incubate1->add_resazurin incubate2 Incubate for 24-48 hours add_resazurin->incubate2 read_results Observe color change (Blue = No Growth, Pink = Growth) incubate2->read_results determine_mic Determine MIC as the lowest concentration with no color change read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.

Conclusion

This compound remains a compound of significant interest in tuberculosis research due to its specific targeting of an essential and pathogen-specific metabolic pathway. While the intrinsic resistance of M. tuberculosis poses a substantial challenge, ongoing research into prodrugs and combination therapies offers promising avenues to unlock the therapeutic potential of this antibiotic. The protocols and data presented here provide a foundational resource for researchers investigating this compound and the MEP pathway in the context of developing new treatments for tuberculosis.

References

Application Notes and Protocols for Administering Fosmidomycin in a Mouse Model of Malaria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosmidomycin is an antibiotic that exhibits antimalarial activity by targeting the non-mevalonate pathway (MEP) for isoprenoid biosynthesis, a metabolic route essential for Plasmodium parasites but absent in their human hosts.[1][2][3] This selective toxicity makes the MEP pathway an attractive target for antimalarial drug development.[1][3] this compound specifically inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, also known as IspC), which catalyzes a key step in this pathway.[1][2][4] These notes provide detailed protocols for the preparation and administration of this compound in a Plasmodium berghei mouse model of malaria, along with methods for evaluating its efficacy.

Mechanism of Action: Inhibition of the Non-Mevalonate (MEP) Pathway

This compound acts as a competitive inhibitor of the DXR enzyme, blocking the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).[4] This disruption prevents the synthesis of essential isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are vital for parasite survival and replication.[4]

MEP_Pathway G3P Glyceraldehyde-3-P invis1 G3P->invis1 Pyruvate Pyruvate Pyruvate->invis1 DOXP DOXP DXR DXR (IspC) Target of This compound DOXP->DXR MEP MEP Downstream Downstream Enzymes MEP->Downstream Isoprenoids Isoprenoid Precursors (IPP, DMAPP) Further_Products Essential Molecules (Ubiquinone, Dolichols, etc.) Isoprenoids->Further_Products DXS DXS DXS->DOXP DXR->MEP Downstream->Isoprenoids invis1->DXS

This compound's inhibition of the DXR enzyme in the MEP pathway.

Quantitative Data Summary

The efficacy of this compound has been evaluated in various murine malaria models. The following tables summarize key quantitative data from representative studies.

Table 1: Efficacy of this compound Monotherapy and Combination Therapy

Compound(s) Dose & Schedule Route Mouse Strain Parasite Strain Efficacy Metric Result
This compound 75 mg/kg, daily Oral NMRI P. vinckei Survival Increased survival time vs. control[5]
Clindamycin 5 mg/kg, daily i.p. NMRI P. vinckei Survival Increased survival time vs. control[5]
This compound + Clindamycin 75 mg/kg + 5 mg/kg, daily Oral + i.p. NMRI P. vinckei Survival Synergistic effect, significantly increased survival[5]
This compound 100 mg/kg, single dose i.p. 6-week females P. berghei Parasitemia Less effective than split dose[6]
This compound 25 mg/kg, every 6h (4 doses) i.p. 6-week females P. berghei Parasitemia More efficacious than single dose[6]

| this compound + Clindamycin | 25 mg/kg each, every 6h (4 doses) | i.p. | 6-week females | P. berghei | Parasitemia | Most efficacious schedule tested[6] |

Note: Efficacy can be highly dependent on the experimental setup, including the initial parasite load and the specific endpoints measured.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

This protocol describes the preparation of this compound for oral or intraperitoneal administration to mice.

Materials:

  • This compound sodium salt

  • Sterile Phosphate-Buffered Saline (PBS) or distilled water

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter

  • Sterile syringes (1 mL) and needles (27-30G)

  • Oral gavage needles (for oral administration)

Procedure:

  • Reconstitution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 75 mg/kg) and the average weight of the mice in the treatment group.

    • Weigh the this compound powder and dissolve it in a known volume of sterile PBS or distilled water to achieve the desired final concentration.[5] For example, to dose a 20g mouse at 75 mg/kg, you need 1.5 mg of this compound. If administering a volume of 100 µL, the concentration should be 15 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved.

  • Sterilization:

    • Draw the this compound solution into a sterile syringe.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile microcentrifuge tube to ensure sterility, especially for intraperitoneal injections.

  • Administration:

    • Intraperitoneal (i.p.) Injection:

      • Properly restrain the mouse, ensuring the abdomen is accessible.

      • Using a 27-30G needle, inject the calculated volume of this compound solution into the lower quadrant of the mouse's abdomen, avoiding the midline to prevent damage to internal organs.

    • Oral Gavage (p.o.):

      • Attach a proper-sized oral gavage needle to the syringe.

      • Gently restrain the mouse and insert the gavage needle into the esophagus.

      • Slowly administer the this compound solution. Ensure the mouse is able to swallow and does not show signs of distress.

Protocol 2: Mouse Infection with Plasmodium berghei

This protocol outlines the standard procedure for infecting mice with P. berghei for in vivo drug testing.

Materials:

  • Plasmodium berghei (e.g., ANKA strain, optionally expressing GFP-Luciferase).

  • Donor mouse with a known parasitemia (typically 1-3%).

  • Experimental mice (e.g., Swiss Webster, BALB/c, 6-8 weeks old).

  • Alsever's solution or PBS with heparin.

  • Syringes (1 mL) and needles (27G).

  • Centrifuge.

Procedure:

  • Parasite Collection:

    • Anesthetize the donor mouse and collect blood via cardiac puncture into a tube containing an anticoagulant like heparin or Alsever's solution.

    • Determine the parasitemia of the donor blood using a Giemsa-stained blood smear (see Protocol 3).

  • Inoculum Preparation:

    • Calculate the volume of blood needed to infect the experimental mice with the target number of infected red blood cells (iRBCs), typically 1 x 105 or 1 x 106 iRBCs per mouse.

    • Dilute the donor blood with sterile PBS to the final desired concentration, so that the inoculum volume is typically 100-200 µL per mouse.

  • Infection:

    • Inject each experimental mouse intraperitoneally (i.p.) with the prepared parasite inoculum.

    • Treatment with this compound typically begins 2-3 days post-infection, once parasitemia is established.[7]

Protocol 3: Monitoring Parasitemia by Giemsa-Stained Blood Smear

This is the gold-standard method for quantifying parasite levels in the blood.

Materials:

  • Microscope slides

  • Methanol (100%, analytical grade)

  • Giemsa stain (stock solution)

  • Buffered water (pH 7.2)

  • Immersion oil

  • Light microscope with 100x oil immersion objective

Procedure:

  • Blood Smear Preparation:

    • Collect a small drop of blood from the tail vein of the mouse.

    • Touch a clean microscope slide to the drop of blood.

    • Use a second slide (spreader) at a 30-45° angle to spread the blood thinly and evenly across the first slide.

    • Allow the smear to air dry completely.

  • Fixation and Staining:

    • Fix the dried smear by dipping it in 100% methanol for 30 seconds.[8] Let it air dry.

    • Prepare a fresh 10% Giemsa solution by diluting the stock stain with buffered water (pH 7.2).

    • Stain the slide for 20-30 minutes.[8]

    • Gently rinse the slide with buffered water and let it air dry in a vertical position.

  • Parasitemia Calculation:

    • Place a drop of immersion oil on the thin film.

    • Using the 100x objective, count the number of iRBCs within a defined number of total red blood cells (RBCs). For example, count the iRBCs per 1,000 total RBCs across several fields of view.[9]

    • Calculate the percentage of parasitemia:

      • % Parasitemia = (Number of iRBCs / Total number of RBCs counted) x 100

Protocol 4: Efficacy Assessment using In Vivo Bioluminescence Imaging

This protocol is for studies using luciferase-expressing P. berghei strains, allowing for non-invasive, real-time monitoring of parasite load.

Materials:

  • P. berghei strain expressing luciferase (e.g., PbGFP-Luc).

  • D-Luciferin potassium salt.

  • Sterile PBS.

  • In vivo imaging system (IVIS) or similar device with a sensitive CCD camera.

  • Anesthesia system (e.g., isoflurane).

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of D-Luciferin in PBS (e.g., 15 mg/mL).

    • Sterilize the solution by passing it through a 0.22 µm filter.

  • Animal Preparation:

    • Anesthetize the infected mouse using isoflurane.

    • Inject the mouse intraperitoneally with the D-Luciferin solution at a dose of 150-200 mg/kg.[7]

  • Imaging:

    • Wait 5-10 minutes after luciferin injection to allow for substrate distribution.[7]

    • Place the anesthetized mouse in the imaging chamber of the IVIS system.

    • Acquire bioluminescence images. The exposure time will vary depending on the parasite load but is typically between 30 seconds and 5 minutes.

    • Use the accompanying software to quantify the bioluminescent signal (total flux in photons/second) from a defined region of interest (e.g., the whole body). This signal correlates with the overall parasite load.[7]

Experimental Workflow and Logic

The following diagram illustrates the typical workflow for testing the efficacy of this compound in a murine malaria model.

experimental_workflow start Start infect Infect Mice with P. berghei (i.p.) start->infect monitor_initial Monitor Parasitemia (Day 2-3 post-infection) infect->monitor_initial group Randomize Mice into Control & Treatment Groups monitor_initial->group prepare_drug Prepare this compound Solution group->prepare_drug administer Administer Drug/Vehicle (e.g., Daily for 4-5 days) group->administer Control (Vehicle) prepare_drug->administer monitor_treatment Monitor Parasitemia Daily (Giemsa Smear or IVIS) administer->monitor_treatment monitor_treatment->administer Daily Treatment Cycle endpoints Assess Endpoints: - Parasite Clearance - Survival Rate - Recrudescence monitor_treatment->endpoints analyze Data Analysis and Statistical Comparison endpoints->analyze end End analyze->end

Workflow for in vivo testing of this compound against malaria.

References

Synthesis of Fosmidomycin Derivatives for Improved Antimalarial Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of fosmidomycin derivatives with enhanced antimalarial activity. This compound is a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXP reductoisomerase or IspC), a key enzyme in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis in Plasmodium falciparum. This pathway is essential for the parasite's survival but absent in humans, making it an attractive target for novel antimalarial drugs.

Introduction

This compound, a natural phosphonic acid antibiotic, has shown clinical efficacy against malaria. However, its modest bioavailability and short serum half-life have prompted the development of derivatives with improved pharmacokinetic and pharmacodynamic properties. Research has focused on several strategies to enhance its antimalarial potency, including the synthesis of "reverse" analogs, prodrugs, and conjugates with other established antimalarial agents. These modifications aim to increase cell permeability, enhance binding to the target enzyme, and potentially overcome resistance mechanisms.

Data Presentation: Antimalarial Activity of this compound Derivatives

The following tables summarize the in vitro antimalarial activity (IC50 values) of various this compound derivatives against P. falciparum and their inhibitory activity against the P. falciparum DXP reductoisomerase (PfIspC).

Table 1: In Vitro Antimalarial Activity of "Reverse" this compound Analogs

CompoundModificationP. falciparum StrainIC50 (µM)PfIspC IC50 (nM)Reference
This compound-K1 (chloroquine-resistant)0.8238
16b Reverse hydroxamate with ethyl linkerK1 (chloroquine-resistant)0.083.1
20b Reverse hydroxamate with propyl linkerK1 (chloroquine-resistant)0.094.5
20c Reverse hydroxamate with butyl linkerK1 (chloroquine-resistant)0.072.8

Table 2: In Vitro Antimalarial Activity of this compound Prodrugs

CompoundProdrug MoietyP. falciparum StrainIC50 (µM)Reference
This compound-FcB1 (chloroquine-resistant)1.2
Acyloxymethyl Ester Prodrug Pivaloyloxymethyl (POM)Not Specified>10-fold improvement vs. parent
Alkoxycarbonyloxymethyl Ester Prodrug EthoxycarbonyloxymethylNot Specified>10-fold improvement vs. parent

Table 3: In Vitro Antimalarial Activity of this compound Conjugates

CompoundConjugated MoietyP. falciparum StrainIC50 (µM)Fold Improvement vs. This compoundReference
This compound-FcB1 (chloroquine-resistant)1.2-
FSM-ACQ 1 AminochloroquinolineFcB1 (chloroquine-resistant)0.225.4
FSM-ACQ 2 AminochloroquinolineFcB1 (chloroquine-resistant)0.343.5
FSM-ART 1 ArtemisininFcB1 (chloroquine-resistant)0.02941.5
FSM-ART 2 ArtemisininFcB1 (chloroquine-resistant)0.05223.1

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the MEP pathway targeted by this compound and a general workflow for the synthesis and evaluation of its derivatives.

MEP_Pathway Pyruvate Pyruvate DXP_Synthase DXP Synthase Pyruvate->DXP_Synthase G3P Glyceraldehyde-3-Phosphate G3P->DXP_Synthase DXP 1-Deoxy-D-xylulose-5-phosphate (DXP) DXP_Synthase->DXP DXP_Reductoisomerase DXP Reductoisomerase (IspC) DXP->DXP_Reductoisomerase MEP 2-C-Methyl-D-erythritol-4-phosphate (MEP) DXP_Reductoisomerase->MEP Downstream Downstream Enzymes MEP->Downstream Isoprenoids Isoprenoids (IPP, DMAPP) Downstream->Isoprenoids This compound This compound & Derivatives This compound->DXP_Reductoisomerase Inhibition

Caption: The non-mevalonate (MEP) pathway for isoprenoid biosynthesis in Plasmodium falciparum.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Design Derivative Design (e.g., Reverse Analogs, Prodrugs) Synthesis Chemical Synthesis Design->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assay Enzyme Inhibition Assay (PfIspC) Characterization->Enzyme_Assay Antimalarial_Assay In Vitro Antimalarial Assay (P. falciparum culture) Enzyme_Assay->Antimalarial_Assay Cytotoxicity_Assay Cytotoxicity Assay (Human cell lines) Antimalarial_Assay->Cytotoxicity_Assay In_Vivo In Vivo Efficacy (Mouse models) Cytotoxicity_Assay->In_Vivo

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: General Method for the Synthesis of N-Substituted this compound Analogs

This protocol provides a generalized procedure for the synthesis of N-acyl and N-alkoxy this compound analogs, adapted from published methods.

Materials:

  • Starting materials (e.g., 3-(benzyloxyamino)propylphosphonic acid diethyl ester)

  • Acyl chlorides or alkyl halides

  • Triethylamine (TEA) or other suitable base

  • Boron trichloride (BCl3) or other debenzylation reagent

  • Trimethylsilylbromide (TMSBr)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Anhydrous solvents (e.g., dichloromethane (DCM), acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Acylation/Alkylation:

    • Dissolve the starting amino-protected phosphonate in an anhydrous solvent (e.g., DCM).

    • Add a suitable base (e.g., TEA) and cool the reaction mixture to 0 °C.

    • Slowly add the desired acyl chloride or alkyl halide.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with aqueous solutions (e.g., NaHCO3, brine) and dry the organic layer.

    • Purify the product by silica gel chromatography.

  • Debenzylation:

    • Dissolve the N-substituted, O-benzyl protected intermediate in anhydrous DCM.

    • Cool the solution to -78 °C and slowly add a debenzylating agent (e.g., BCl3).

    • Stir the reaction at low temperature and then allow it to warm to room temperature.

    • Quench the reaction carefully with methanol and concentrate under reduced pressure to obtain the hydroxylamine intermediate.

  • Deprotection of the Phosphonate Ester:

    • To a solution of the hydroxylamine intermediate in an anhydrous solvent, add BSTFA and TMSBr.

    • Stir the reaction at room temperature until completion.

    • Remove the solvent under reduced pressure and treat the residue with methanol and water to hydrolyze the silyl esters.

    • Purify the final N-substituted this compound analog, typically by ion-exchange chromatography or precipitation.

Protocol 2: In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This protocol describes a common method for determining the 50% inhibitory concentration (IC50) of compounds against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., chloroquine-resistant W2 or K1 strain)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)

  • 96-well black, clear-bottom microplates

  • Test compounds dissolved in DMSO

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

  • Parasite Culture and Synchronization:

    • Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

    • Prepare a parasite suspension of synchronized ring-stage parasites at a parasitemia of ~0.5% and a hematocrit of 2%.

    • Add the parasite suspension to the wells containing the test compounds. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

    • Incubate the plate for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in lysis buffer.

    • After incubation, carefully remove the culture medium and add the SYBR Green I lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • Subtract the background fluorescence from the negative control wells.

    • Calculate the percentage of parasite growth inhibition relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Heterologous Expression and Purification of P. falciparum DXP Reductoisomerase (PfIspC)

This protocol outlines a general procedure for the expression and purification of recombinant PfIspC in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the PfIspC gene with a purification tag (e.g., pET vector with an N-terminal His-tag)

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM)

  • Elution buffer (lysis buffer with a high imidazole concentration, e.g., 250-500 mM)

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Expression:

    • Transform the expression vector into a suitable E. coli strain.

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Load the clarified lysate onto a Ni-NTA column pre-equilibrated with lysis buffer.

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged PfIspC with elution buffer.

    • Collect the fractions and analyze them by SDS-PAGE to assess purity.

  • Buffer Exchange and Storage:

    • Pool the pure fractions and dialyze against a suitable storage buffer to remove imidazole and for buffer exchange.

    • Concentrate the protein if necessary.

    • Store the purified PfIspC at -80°C in aliquots containing glycerol (e.g., 10-20%) for long-term stability.

Conclusion

The development of this compound derivatives represents a promising strategy in the search for new antimalarial agents. The protocols and data presented here provide a framework for the synthesis, characterization, and evaluation of these compounds. By targeting the essential MEP pathway in P. falciparum, these novel derivatives have the potential to overcome existing drug resistance and contribute to the global effort to combat malaria.

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Fosmidomycin Resistance in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating fosmidomycin resistance in Plasmodium falciparum. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an antibiotic that targets the non-mevalonate pathway, also known as the methylerythritol phosphate (MEP) pathway, for isoprenoid biosynthesis. This pathway is essential for the survival of P. falciparum but is absent in humans, making it an attractive drug target.[1][2] this compound specifically inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), which catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).[3][4]

Q2: What are the known mechanisms of this compound resistance in P. falciparum?

The primary mechanisms of this compound resistance in P. falciparum are:

  • Target Modification: While direct mutations in the PfDXR gene are a potential mechanism, the most well-documented resistance arises from modifications that lead to metabolic bypass or compensation.

  • Metabolic Bypass/Compensation: This involves genetic changes that alter the parasite's metabolism to overcome the inhibition of DXR. This is a key mechanism observed in laboratory-selected resistant parasites.[3][4]

Q3: Is amplification of the PfDXR gene (copy number variation) a known resistance mechanism?

Currently, there is limited direct evidence to suggest that amplification of the PfDXR gene is a primary mechanism of this compound resistance in P. falciparum. While gene amplification is a known resistance mechanism for other antimalarial drugs, such as the amplification of pfmdr1 in mefloquine resistance, this has not been consistently observed for PfDXR in this compound-resistant isolates.[5][6] Researchers investigating this compound resistance should consider this a less likely, though not impossible, mechanism.

Q4: Are mutations in the PfDXR gene a common cause of resistance?

While mutations in the drug target are a common resistance strategy for many antimicrobials, specific resistance-conferring mutations in the P. falciparum DXR gene (PfDXR) have not been extensively reported from clinical isolates. However, studies in E. coli, which also has a DXR enzyme, have shown that mutations can confer resistance. For example, the S222T mutation in E. coli DXR alters the this compound-binding site and leads to a significant increase in resistance.[2] This suggests that similar mutations in PfDXR could potentially confer resistance.

Q5: What is the role of metabolic pathways in this compound resistance?

Recent studies have highlighted the critical role of metabolic adaptations in conferring this compound resistance. The primary mechanism involves a two-step process:

  • Initial Resistance: Loss-of-function mutations in the haloacid dehalogenase-like hydrolase (HAD) family of phosphatases, specifically HAD1 or HAD2.[3][4][7] This leads to an accumulation of MEP pathway intermediates, which helps to overcome the DXR inhibition by this compound.[4]

  • Compensatory Mutations: The initial resistance often comes with a fitness cost to the parasite. To compensate for this, secondary mutations can arise in key glycolytic enzymes, such as phosphofructokinase 9 (PFK9) or glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[3][4][7] These mutations help to rebalance the metabolic flux and maintain parasite viability in the presence of the drug.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in in vitro susceptibility assays.

Possible Causes and Solutions:

  • Assay Conditions: The SYBR Green I-based fluorescence assay is commonly used for determining IC50 values. Ensure that the incubation time, hematocrit, and initial parasitemia are consistent across experiments. A 72-hour incubation period is often used for slow-acting drugs like this compound.

  • Reagent Quality: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Parasite Synchronization: Asynchronous parasite cultures can lead to variability in IC50 values. For more consistent results, use tightly synchronized ring-stage parasites.

  • Fluorescence Reading: When using the SYBR Green I assay, ensure that background fluorescence from uninfected red blood cells and the culture medium is accounted for by including appropriate controls.

Problem 2: Unable to detect mutations in the PfDXR gene in this compound-resistant parasites.

Possible Causes and Solutions:

  • Alternative Resistance Mechanisms: As discussed in the FAQs, mutations in PfDXR may not be the primary mechanism of resistance in your isolates. The resistance is more likely due to metabolic adaptations.

  • Sequencing Coverage: If you are sequencing the PfDXR gene, ensure you have sufficient coverage across the entire coding region to confidently call mutations.

  • Investigate Metabolic Genes: Shift your focus to sequencing genes involved in the metabolic resistance pathway, such as HAD1, HAD2, PFK9, and GAPDH.

Problem 3: No evidence of PfDXR gene amplification in resistant parasites.

Possible Causes and Solutions:

  • Mechanism Unlikely: As stated previously, PfDXR amplification is not a well-established mechanism of this compound resistance. Your results are likely consistent with current knowledge.

  • Assay Sensitivity: If you still wish to investigate this, ensure your qPCR or ddPCR assay is properly validated with appropriate controls to accurately quantify gene copy number. Use a stable, single-copy gene as a reference for normalization.

Data Presentation

Table 1: Impact of DXR Mutation on this compound IC50 in E. coli

EnzymeMutationIC50 (nM)Fold Increase in IC50Reference
Wild-type Dxr-34-[1]
Mutant DxrS222T1,100~32[1]

Table 2: this compound EC50 Values in P. falciparum with Metabolic Resistance Mutations

Parasite LineGenotypeEC50 (µM)Reference
Wild-type-0.88 ± 0.05[3]
FSM-resistantHAD1 loss-of-function4.63 ± 0.46[3]

Experimental Protocols

Protocol 1: Determination of this compound IC50 using SYBR Green I Assay

This protocol is adapted from standard SYBR Green I-based drug susceptibility assays.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete parasite culture medium (e.g., RPMI 1640 with Albumax)

  • This compound stock solution

  • 96-well microtiter plates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Add synchronized ring-stage parasites at a final hematocrit of 2% and a parasitemia of 0.5% to each well.

  • Include drug-free wells as positive controls and uninfected red blood cells as negative controls.

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • After incubation, freeze the plates at -80°C to lyse the cells.

  • Thaw the plates and add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1-3 hours.

  • Read the fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Calculate the IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Quantification of Gene Copy Number by qPCR

This protocol provides a general framework for quantifying the copy number of a target gene (e.g., PfDXR) relative to a single-copy reference gene.

Materials:

  • Genomic DNA extracted from P. falciparum

  • Primers for the target gene and a reference gene (e.g., beta-tubulin)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Design and validate qPCR primers for the target gene and the reference gene.

  • Prepare a reaction mix containing the qPCR master mix, primers, and genomic DNA.

  • Run the qPCR with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Determine the cycle threshold (Ct) values for both the target and reference genes for each sample.

  • Calculate the change in Ct (ΔCt) for each sample: ΔCt = Ct(target gene) - Ct(reference gene).

  • Normalize the ΔCt of the test sample to a calibrator sample (a parasite line with a known single copy of the target gene): ΔΔCt = ΔCt(test sample) - ΔCt(calibrator sample).

  • The relative copy number is calculated as 2-ΔΔCt.

Mandatory Visualizations

MEP_Pathway_and_Fosmidomycin_Action MEP Pathway and this compound Inhibition Pyruvate Pyruvate + G3P DOXP 1-deoxy-D-xylulose 5-phosphate (DOXP) Pyruvate->DOXP DXS MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) DOXP->MEP DXR Isoprenoids Isoprenoid Precursors MEP->Isoprenoids Multiple Steps This compound This compound DXR DXR (PfDXR) This compound->DXR Inhibition

Caption: this compound inhibits the DXR enzyme in the P. falciparum MEP pathway.

Fosmidomycin_Resistance_Workflow Workflow for Investigating this compound Resistance cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_expression Expression Analysis IC50 Determine this compound IC50 (SYBR Green Assay) Resistant_phenotype Confirm Resistant Phenotype IC50->Resistant_phenotype gDNA_extraction Extract Genomic DNA Resistant_phenotype->gDNA_extraction RNA_extraction Extract RNA Resistant_phenotype->RNA_extraction Sequence_genes Sequence Key Genes (HAD1, HAD2, PFK9, GAPDH, PfDXR) gDNA_extraction->Sequence_genes CNV_analysis Analyze Copy Number Variation (qPCR for PfDXR) gDNA_extraction->CNV_analysis RT_qPCR Perform RT-qPCR for PfDXR expression RNA_extraction->RT_qPCR

Caption: Experimental workflow to characterize this compound resistance mechanisms.

Metabolic_Resistance_Pathway Metabolic Resistance to this compound This compound This compound DXR DXR This compound->DXR Inhibition MEP_pathway MEP Pathway Intermediates DXR->MEP_pathway Produces MEP Glycolysis Glycolysis Glycolysis->MEP_pathway Provides precursors HAD_mutation Loss-of-function mutation in HAD1/HAD2 HAD_mutation->MEP_pathway Increases intermediates PFK9_GAPDH_mutation Compensatory mutation in PFK9/GAPDH PFK9_GAPDH_mutation->Glycolysis Rebalances flux

Caption: Metabolic adaptations leading to this compound resistance in P. falciparum.

References

Technical Support Center: Overcoming Fosmidomycin Resistance in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding fosmidomycin resistance in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its cellular target in E. coli?

This compound is an antibiotic that specifically inhibits the 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate or methylerythritol phosphate (MEP) pathway.[1][2] This pathway is essential for the synthesis of isoprenoids in many bacteria, including E. coli, but is absent in humans, making it an attractive drug target.[3]

Q2: What is the primary mechanism of acquired this compound resistance in E. coli?

The most common mechanism of acquired resistance to this compound in E. coli is the inactivation of the glycerol-3-phosphate transporter, known as GlpT.[1][4] this compound relies on the GlpT transporter to enter the bacterial cell.[1][4] Mutations in the glpT gene prevent the uptake of the antibiotic, rendering the cell resistant.[1]

Q3: Is there cross-resistance between this compound and fosfomycin?

Yes, cross-resistance is common. Both this compound and fosfomycin are transported into E. coli by the GlpT transporter.[1][4] Additionally, both can use the hexose phosphate uptake system (UhpT) as an alternative route of entry, particularly when induced by glucose-6-phosphate.[5][6][7] Therefore, a mutation that inactivates GlpT can confer resistance to both antibiotics.[1]

Q4: Are there other mechanisms of this compound resistance besides transport inactivation?

While impaired uptake via GlpT is the most frequent cause, other mechanisms have been identified. These include:

  • Target Modification: Mutations in the dxr gene, which encodes the target enzyme DXR, can reduce this compound's binding affinity and inhibitory effect.[3]

  • Efflux Pumps: Bacteria may increase the expression of efflux pumps to actively remove the drug from the cell.[1]

  • Metabolic Adaptation: Cells can induce strategies to increase tolerance to the oxidative stress caused by the antibiotic.[1]

Troubleshooting Guide

Problem: My E. coli strain shows a high Minimum Inhibitory Concentration (MIC) for this compound. What is the most likely cause?

A high MIC for this compound in E. coli is most frequently due to a mutation in the glpT gene, which prevents the drug from entering the cell.[1][4] Such mutants are often selected readily in laboratory settings.[7]

Problem: How can I confirm that this compound resistance in my strain is due to a defective glpT gene?

You can use a combination of phenotypic and genotypic tests:

  • Phenotypic Assay: Check if the resistant strain can utilize glycerol-3-phosphate as a sole carbon source. glpT mutants are unable to grow on this substrate.[1]

  • Genotypic Analysis: Amplify and sequence the glpT gene from your resistant strain. Compare the sequence to that of a wild-type, susceptible strain to identify any mutations (e.g., point mutations, insertions, deletions) that could lead to a non-functional protein.

Problem: My glpT gene sequence appears to be wild-type, but the strain remains resistant. What are other potential causes?

If the glpT gene is intact, consider these alternative resistance mechanisms:

  • Regulatory Mutations: Mutations in genes that regulate glpT expression, such as those related to the cAMP receptor protein (CRP), can lead to reduced transporter expression. Adenylate cyclase deficient (cya) mutants, for instance, show resistance because the transcription of glpT is highly dependent on cAMP.[4]

  • Target Enzyme Mutation: The strain may have acquired a mutation in the dxr gene, which encodes the drug's target, DXR.[3] Sequencing the dxr gene can confirm this.

  • Efflux Pump Overexpression: The bacteria might be actively pumping the drug out. While less common for this compound, this mechanism is a known resistance strategy for other antibiotics.[1]

Strategies to Overcome Resistance & Experimental Data

Q: How can I restore this compound sensitivity in a lab-generated resistant E. coli strain?

For resistance caused by a defective glpT gene, sensitivity can be restored through genetic complementation. This involves introducing a functional, wild-type copy of the glpT gene into the resistant strain on a plasmid. The expressed functional transporter will restore the cell's ability to uptake this compound.

Q: Are there compounds that can be used in combination with this compound?

While combination therapies for this compound are less explored than for fosfomycin, one strategy involves targeting related metabolic pathways. For example, since this compound uptake can be enhanced by inducing the UhpT transporter with glucose-6-phosphate (G6P), ensuring the availability of G6P in the medium can be critical for activity.[7] However, this also highlights a potential liability, as mutations in the Uhp system can also contribute to resistance.[8]

Quantitative Data: this compound Activity

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's effectiveness. Below is a summary of typical MIC values for this compound against E. coli.

Strain TypeGene StatusTypical MIC (µg/mL)Reference
Wild-Type (K12)glpT functional1.56 (12.5 µM)[2]
Resistant MutantglpT non-functional>128[1]
Wild-Typedxr wild-type64–128[2]
DXR Mutantdxr mutated>256 (up to 10-fold increase)[2]

Note: MIC values can vary based on the specific E. coli strain and the testing methodology used.

Visualizations of Pathways and Workflows

Mechanism of Action and Resistance

Caption: this compound enters E. coli via the GlpT transporter and inhibits the DXR enzyme.

Troubleshooting Workflow for this compound Resistance

troubleshooting_workflow start Start: E. coli strain shows high this compound MIC phenotype_test Phenotypic Test: Grow strain on M9 minimal media + glycerol-3-phosphate (G3P) start->phenotype_test growth_check Does the strain grow on G3P? phenotype_test->growth_check sequence_glpt Genotypic Test: Amplify and sequence the glpT gene growth_check->sequence_glpt No sequence_dxr Alternative Test 1: Sequence the dxr gene (target enzyme) growth_check->sequence_dxr Yes mutation_check Is there a mutation in glpT? sequence_glpt->mutation_check glpt_cause Conclusion: Resistance is likely due to defective GlpT transporter mutation_check->glpt_cause Yes mutation_check->sequence_dxr No dxr_mutation_check Is there a mutation in dxr? sequence_dxr->dxr_mutation_check dxr_cause Conclusion: Resistance is likely due to target modification dxr_mutation_check->dxr_cause Yes other_causes Consider other mechanisms: - Efflux pump activity - Regulatory gene mutations (e.g., cya) dxr_mutation_check->other_causes No

Caption: A logical workflow to diagnose the cause of this compound resistance in E. coli.

Genetic Complementation Experimental Workflow

complementation_workflow start Start: This compound-resistant E. coli (glpT mutant) step1 Step 1: Clone wild-type glpT gene into an expression vector (e.g., pBAD, pET) start->step1 step2 Step 2: Transform the resistant E. coli strain with: A) pVector::glpT B) Empty pVector (Control) step1->step2 step3 Step 3: Perform MIC assay for both transformed strains step2->step3 result Expected Outcome step3->result outcome_success Strain with pVector::glpT becomes sensitive to this compound (Low MIC) result->outcome_success Complementation outcome_control Strain with empty pVector remains resistant (High MIC) result->outcome_control No Complementation

Caption: Workflow for restoring this compound sensitivity via genetic complementation.

Detailed Experimental Protocols

Protocol 1: Determination of this compound MIC by Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound disodium salt

  • E. coli isolates (test strain, control susceptible strain)

  • Spectrophotometer or McFarland standards

  • Incubator (35-37°C)

Procedure:

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in sterile water. For example, a 10.24 mg/mL stock.

  • Prepare Inoculum: a. From an overnight culture plate, select 3-5 isolated colonies and suspend them in sterile saline or CAMHB. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be your working inoculum.

  • Prepare MIC Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first column of wells and mix, creating a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to create a range of concentrations (e.g., 256 µg/mL down to 0.25 µg/mL). Discard 100 µL from the last dilution column.

  • Inoculate Plate: a. Add 10 µL of the working inoculum to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[9][10]

Protocol 2: Amplification and Sequencing of the glpT Gene

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the E. coli glpT gene

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both your resistant isolate and a susceptible wild-type control strain using a commercial kit.

  • Primer Design: Design PCR primers to amplify the entire coding sequence of the glpT gene (approx. 1.3 kb in E. coli K12).[11][12]

    • Example Forward Primer (5' to 3'): ATG GCA TTA GTT TTT GGC GTT ATT

    • Example Reverse Primer (5' to 3'): TTA GCG GCG CTT GAT GAT GTC (Note: Primers should always be verified against the specific reference genome being used.)

  • PCR Amplification: a. Set up a standard PCR reaction containing genomic DNA, forward and reverse primers, dNTPs, PCR buffer, and Taq polymerase. b. Run the PCR with an annealing temperature appropriate for your primers and an extension time sufficient for a ~1.3 kb product.

  • Verification: Run the PCR product on an agarose gel to confirm a single band of the expected size.

  • Purification: Purify the PCR product from the gel or directly from the PCR reaction using a purification kit to remove primers and dNTPs.

  • Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Analysis: Align the resulting sequences from the resistant and wild-type strains using alignment software (e.g., BLAST, ClustalW) to identify any nucleotide changes. Translate the DNA sequence to identify any amino acid substitutions, frameshifts, or premature stop codons.

Protocol 3: Functional Confirmation of GlpT-mediated Resistance

This protocol phenotypically tests the function of the GlpT transporter.

Materials:

  • M9 minimal medium agar plates

  • Glucose (as a control carbon source)

  • Glycerol-3-phosphate (G3P) (as the test carbon source)

  • Resistant and susceptible E. coli strains

Procedure:

  • Prepare Plates: a. Prepare M9 minimal agar plates. b. Prepare two sets of plates: one supplemented with 0.4% glucose and another supplemented with 0.4% G3P as the sole carbon source.

  • Inoculation: a. Grow overnight cultures of both the this compound-resistant and a known this compound-susceptible (wild-type) E. coli strain in a rich medium like LB broth. b. Wash the cells by pelleting them via centrifugation and resuspending in M9 salts (without a carbon source) to remove any residual nutrients. c. Spot-plate or streak a small amount of the washed cell suspension of each strain onto both types of M9 plates.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Interpretation:

    • Growth on Glucose: Both strains should grow on the M9 + glucose plates, confirming their viability.

    • Growth on G3P: The susceptible (wild-type) strain should grow on the M9 + G3P plate. The resistant strain, if resistance is due to a non-functional GlpT, will fail to grow or show significantly impaired growth.[1] This confirms a defect in the G3P transport system.

References

Technical Support Center: Enhancing Fosmidomycin Bioavailability in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of fosmidomycin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antibiotic that inhibits the 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) enzyme, a critical component of the non-mevalonate pathway for isoprenoid biosynthesis.[1][2] This pathway is essential for the survival of various pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans, making this compound selectively toxic to these organisms.[1] Isoprenoids are vital for cellular functions, and by blocking their synthesis, this compound prevents the metabolism and reproduction of the malaria pathogen.[3]

Q2: What are the primary challenges associated with the clinical use of this compound?

The main challenge with this compound is its poor oral bioavailability, which is estimated to be between 20% and 40%.[4] This is primarily due to the highly polar and charged nature of its phosphonate group, which leads to poor membrane permeability and rapid renal excretion.[1][5] Consequently, frequent and high doses are required to maintain therapeutic plasma concentrations, which can lead to gastrointestinal side effects.[6] Additionally, when used as a monotherapy, this compound has been associated with a high rate of recrudescent infections.[2]

Q3: What are the main strategies being explored to improve the bioavailability and efficacy of this compound?

Several strategies are being investigated to overcome the limitations of this compound:

  • Prodrugs: Chemical modification of the phosphonate group to create prodrugs can mask the charge and increase lipophilicity, thereby enhancing absorption. Acyloxybenzyl, alkoxyalkyl, acyloxymethyl, and alkoxycarbonyloxymethyl prodrugs have shown promise in preclinical studies.[5][7]

  • Combination Therapy: Co-administration of this compound with other antimalarial drugs, such as clindamycin, piperaquine, and artesunate, has demonstrated synergistic effects and improved cure rates in clinical trials.[3][8][9][10] Triple combination therapies are also under investigation.

  • Cell-Penetrating Peptides (CPPs): Conjugating this compound to CPPs, such as octaarginine, can facilitate its transport across cell membranes and enhance its efficacy against intracellular pathogens.[11][12][13]

  • Dosing Schedule Modification: Optimizing the dosing regimen by administering smaller, more frequent doses may improve efficacy by maintaining plasma concentrations above the minimum inhibitory concentration (MIC).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low in vitro activity of this compound or its analogs Incorrect assay conditions; Drug degradation; Parasite resistance; Low cell permeability of analogs.Verify culture conditions (pH, gas mixture, serum/substitute concentration).[10][14] Prepare fresh drug solutions for each experiment; store stock solutions appropriately (-20°C or -80°C).[15] Use a drug-sensitive parasite strain for initial screening.[14] For novel analogs, consider cellular uptake limitations; test in parallel with assays using isolated enzymes if possible.
High variability in IC50 values between experiments Inconsistent parasite synchronization; Fluctuation in initial parasitemia; Pipetting errors; Contamination.Ensure consistent and tight synchronization of parasite cultures (e.g., sorbitol treatment for ring-stage parasites). Standardize the initial parasitemia and hematocrit for all assays.[10] Use calibrated pipettes and proper technique. Regularly check cultures for contamination.
Poor solubility of this compound prodrugs in aqueous media The lipophilic moieties added to create the prodrug can reduce water solubility.Prepare stock solutions in an appropriate organic solvent like DMSO.[15] For final dilutions in culture medium, ensure the final solvent concentration is low and does not affect parasite viability. Sonication may aid in dissolving the compound.
Unexpected cytotoxicity to host cells The prodrug moiety or its cleavage products may be toxic; Off-target effects.Perform cytotoxicity assays on relevant host cells (e.g., erythrocytes, hepatic cells) in parallel with antimalarial activity assays.[16] If cytotoxicity is observed, consider redesigning the linker or the promoiety of the prodrug.
Inconsistent results in in vivo animal studies Poor oral absorption of the compound; Rapid metabolism or excretion; Incorrect dosing or formulation.Perform pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[17][18] Test different administration routes (e.g., oral gavage, intraperitoneal injection).[10] Optimize the drug formulation to improve solubility and stability.
Development of drug resistance in vitro Continuous exposure to sub-lethal drug concentrations can select for resistant parasites.Use a range of drug concentrations to ensure complete parasite killing. Monitor for changes in IC50 values over time. Investigate potential mechanisms of resistance, such as mutations in the DXR gene.[19]

Quantitative Data

Table 1: In Vitro Antiplasmodial Activity (IC50) of this compound and its Analogs

CompoundP. falciparum StrainIC50 (µM)Reference(s)
This compound3D70.81[1]
This compoundDd20.926[2]
This compoundCamWT1.27 - 1.5
This compound-Octaarginine Salt Complex-0.0044[11]
Acyloxybenzyl Prodrug 14e-Low nanomolar range[5]
Pivaloyloxymethyl (POM) Prodrug3D7 and Dd20.008 - 0.049[20]
N-benzyl substituted carbamate prodrug 6f-0.64[20]

Table 2: Clinical Efficacy of this compound Combination Therapies

Combination TherapyPatient PopulationDay 28 Cure Rate (PCR-corrected)Reference(s)
This compound-PiperaquineAdults and Children100% (83/83)[3][8][9]
This compound + Second AntimalarialChildren (pooled data)85%[1]
This compound + Second AntimalarialAdults (pooled data)70%[1]
This compound-ClindamycinPatients with multidrug-resistant falciparum malaria100%[6]

Experimental Protocols

Protocol 1: In Vitro Antimalarial Activity Assay ([3H]-Hypoxanthine Incorporation Method)

This protocol is adapted from established methods for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[10]

1. Parasite Culture:

  • Culture P. falciparum (e.g., 3D7 or Dd2 strains) in RPMI 1640 medium supplemented with 10% human serum or 0.5% Albumax I, 25 mM HEPES, and 10 mg/mL gentamicin at 37°C in a gas mixture of 5% O₂, 3% CO₂, and 92% N₂.[10][14]
  • Maintain parasite cultures at a hematocrit of 2-5% in human O+ erythrocytes.
  • Synchronize cultures to the ring stage by treatment with 5% sorbitol.

2. Drug Preparation:

  • Prepare a stock solution of this compound in complete culture medium and sterilize by filtration.
  • Dissolve this compound prodrugs or other lipophilic compounds in DMSO to create a high-concentration stock solution. Further dilute in complete culture medium, ensuring the final DMSO concentration does not exceed a level that is non-toxic to the parasites (typically <0.5%).

3. Assay Procedure:

  • In a 96-well microtiter plate, add 150 µL of infected erythrocyte suspension (2% hematocrit, 0.4% parasitemia) to each well.[10]
  • Add serial dilutions of the test compounds in duplicate. Include drug-free wells as a negative control.
  • Incubate the plate for 48 hours under the standard culture conditions.
  • Add 0.8 µCi of [³H]-hypoxanthine in 50 µL of medium to each well.[10]
  • Incubate for an additional 24 hours.

4. Data Analysis:

  • Harvest the parasites onto glass fiber filters using a cell harvester.
  • Measure the incorporated radioactivity using a liquid scintillation counter.
  • Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.
  • Determine the 50% inhibitory concentration (IC50) by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Synthesis of a this compound-Octaarginine Conjugate

This protocol provides a general workflow for the synthesis of a this compound-octaarginine conjugate, as described in the literature.[13]

1. Peptide Synthesis:

  • Synthesize octaarginine on a solid support resin using standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis.[21]

2. This compound Derivative Synthesis:

  • Chemically synthesize a derivative of this compound that is suitable for conjugation to the peptide. This may involve protecting the phosphonate and hydroxamate groups and introducing a reactive group for coupling.[13]

3. Conjugation:

  • Couple the this compound derivative to the resin-bound octaarginine.[13]

4. Deprotection and Cleavage:

  • Remove the protecting groups and cleave the conjugate from the resin.[13]

5. Purification:

  • Purify the this compound-octaarginine conjugate using techniques such as high-performance liquid chromatography (HPLC).

Visualizations

Fosmidomycin_Mechanism_of_Action cluster_pathway Non-mevalonate (MEP) Pathway in Plasmodium Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-phosphate Pyruvate->DXP DXS G3P Glyceraldehyde-3-phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP DXR (IspC) Isoprenoids Isoprenoids (essential for parasite survival) MEP->Isoprenoids Multiple Steps This compound This compound This compound->DXP Inhibits

Caption: Mechanism of action of this compound in the non-mevalonate pathway.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture & Synchronize P. falciparum Incubate_48h Add drug to parasite culture (96-well plate) Incubate for 48h Culture->Incubate_48h Prepare_Drug Prepare Serial Dilutions of this compound/Analogs Prepare_Drug->Incubate_48h Add_Tracer Add [3H]-Hypoxanthine Incubate_48h->Add_Tracer Incubate_24h Incubate for 24h Add_Tracer->Incubate_24h Harvest Harvest Parasites Incubate_24h->Harvest Measure Measure Radioactivity Harvest->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: Workflow for determining the in vitro IC50 of this compound.

Fosmidomycin_Bioavailability_Strategies cluster_strategies Improvement Strategies This compound This compound (Poor Bioavailability) Prodrugs Prodrug Approach (Mask Phosphonate Group) This compound->Prodrugs Combination Combination Therapy (Synergistic Effects) This compound->Combination CPP Cell-Penetrating Peptides (Enhanced Uptake) This compound->CPP Improved_Bioavailability Improved Bioavailability & Efficacy Prodrugs->Improved_Bioavailability Combination->Improved_Bioavailability CPP->Improved_Bioavailability

Caption: Strategies to improve the bioavailability and efficacy of this compound.

References

Fosmidomycin Technical Support Center: Addressing Gastrointestinal Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the gastrointestinal (GI) side effects of fosmidomycin. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What are the reported gastrointestinal side effects of this compound in clinical trials?

A1: Clinical trials of this compound, particularly when used in combination therapies for malaria, have reported gastrointestinal adverse events. These are generally described as transient and mild to moderate in severity.[1] Specific symptoms can include diarrhea, nausea, and stomach pain. It is important to note that while this compound is a distinct drug from fosfomycin, the latter, a phosphonic acid antibiotic, is associated with similar GI side effects, and more extensive data is available for it.[2][3][4][5][6]

Q2: What is the underlying mechanism of this compound-induced gastrointestinal side effects?

A2: The direct mechanism of this compound-induced GI side effects is not well-elucidated in the available literature. However, like many antibiotics, it is plausible that these effects are related to a disruption of the natural gut microbiota. Such disruptions can lead to changes in the composition and function of the intestinal microbiome, potentially causing diarrhea and other GI symptoms. Further research is needed to understand the specific impact of this compound on the gut microbiome and epithelial barrier integrity.

Q3: Are there strategies to mitigate this compound-induced gastrointestinal side effects during our experiments?

A3: While specific research on mitigating this compound-induced GI effects is limited, general strategies for managing antibiotic-associated gastrointestinal upset can be applied. These include the co-administration of probiotics to help maintain a healthy gut microbiome, ensuring adequate hydration of experimental subjects, and potentially adjusting the formulation or delivery method of this compound if possible.

Troubleshooting Guides

Issue 1: Unexpectedly high incidence or severity of diarrhea in animal models treated with this compound.

  • Possible Cause 1: Dosage and Administration.

    • Troubleshooting: Review the dosage and administration protocol. Ensure the dose is within the established therapeutic range for the animal model. Consider if the route of administration (e.g., oral gavage) is causing mechanical stress to the GI tract.

  • Possible Cause 2: Disruption of Gut Microbiota.

    • Troubleshooting: Incorporate a probiotic supplement into the treatment regimen. This can be administered a few hours before or after this compound to avoid direct interaction. Monitor changes in the gut microbiota composition through 16S rRNA sequencing of fecal samples.

  • Possible Cause 3: Dehydration.

    • Troubleshooting: Ensure animals have free access to water and monitor for signs of dehydration. In severe cases, subcutaneous or intravenous fluid administration may be necessary.

Issue 2: Inconsistent or non-reproducible gastrointestinal side effects in our experimental cohort.

  • Possible Cause 1: Variability in Gut Microbiota.

    • Troubleshooting: Standardize the housing and diet of the animals to minimize variations in their baseline gut microbiota. Consider co-housing animals for a period before the experiment to normalize their gut flora.

  • Possible Cause 2: Animal Stress.

    • Troubleshooting: Minimize handling and other stressors, as stress can impact gastrointestinal function. Acclimatize animals to the experimental procedures before commencing the study.

Data Presentation

Table 1: Gastrointestinal Adverse Events Reported for Fosfomycin (Oral Administration)

Adverse EventFrequencySeverityReference
DiarrheaCommonMild[4]
NauseaCommonMild[4]
Upset StomachCommonMild[4]
Stomach PainCommonMild[6]
Watery or Bloody Diarrhea (Severe)RareSevere[4]

Note: This data is for fosfomycin and is provided as a reference due to the limited quantitative data for this compound. Researchers should exercise caution when extrapolating these findings to this compound.

Table 2: Gastrointestinal Adverse Events from a Retrospective Study of Intravenous Fosfomycin

Adverse EventPercentage of Patients
Gastrointestinal Symptoms19.6%

Source: Adapted from a retrospective observational study on intravenously administered fosfomycin.[7]

Experimental Protocols

Protocol 1: Induction of Antibiotic-Associated Diarrhea (AAD) in a Mouse Model with this compound

This protocol is adapted from general AAD models and should be optimized for this compound.

  • Animal Model: BALB/c mice, 6-8 weeks old.

  • Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Group Allocation: Randomly divide mice into a control group and a this compound-treated group.

  • This compound Administration: Administer this compound orally by gavage at a predetermined dose (to be optimized based on efficacy and toxicity studies) once or twice daily for 5-7 days. The control group receives the vehicle (e.g., sterile water).

  • Monitoring:

    • Record body weight daily.

    • Observe and score stool consistency daily (e.g., 0 = normal, 1 = soft, 2 = watery).

    • Collect fecal samples for microbiota analysis at baseline, during, and after treatment.

  • Endpoint: At the end of the treatment period, euthanize the mice and collect intestinal tissue for histological analysis and assessment of epithelial barrier integrity markers (e.g., tight junction proteins).

Protocol 2: Evaluation of Probiotics for the Mitigation of this compound-Induced Diarrhea

  • Animal Model and AAD Induction: As described in Protocol 1.

  • Group Allocation:

    • Group 1: Control (vehicle only)

    • Group 2: this compound only

    • Group 3: this compound + Probiotic

    • Group 4: Probiotic only

  • Probiotic Administration: Administer a commercially available or in-house prepared probiotic formulation (e.g., containing Lactobacillus and Bifidobacterium strains) orally, typically 2 hours before or after this compound administration to prevent inactivation of the probiotic by the antibiotic.

  • Monitoring and Endpoint: As described in Protocol 1. Compare the severity of diarrhea, changes in body weight, and markers of gut inflammation and barrier integrity between the groups.

Mandatory Visualization

signaling_pathway This compound This compound Administration Gut_Microbiota Gut Microbiota Disruption This compound->Gut_Microbiota Direct/Indirect Effects Epithelial_Barrier Intestinal Epithelial Barrier Dysfunction Gut_Microbiota->Epithelial_Barrier Reduced Tight Junction Protein Expression Inflammation Increased Intestinal Inflammation Epithelial_Barrier->Inflammation Increased Antigen Translocation Diarrhea Diarrhea & Other GI Symptoms Inflammation->Diarrhea Fluid Secretion & Motility Changes

Caption: Generalized signaling pathway for antibiotic-induced gastrointestinal side effects.

experimental_workflow Start Start: Observe GI Side Effects in this compound Experiments Check_Dosage Step 1: Verify Dosage and Administration Route Start->Check_Dosage Assess_Microbiota Step 2: Analyze Gut Microbiota Composition Check_Dosage->Assess_Microbiota Evaluate_Barrier Step 3: Assess Intestinal Barrier Integrity Assess_Microbiota->Evaluate_Barrier Mitigation_Strategies Step 4: Implement Mitigation Strategies Evaluate_Barrier->Mitigation_Strategies Probiotics Co-administer Probiotics Mitigation_Strategies->Probiotics Hydration Ensure Adequate Hydration Mitigation_Strategies->Hydration End End: Reduced GI Side Effects Probiotics->End Hydration->End

Caption: Experimental workflow for troubleshooting this compound-induced GI side effects.

logical_relationship GI_Symptoms Gastrointestinal Symptoms Observed Is_Severe Are symptoms severe? GI_Symptoms->Is_Severe Consider_Stopping Consider discontinuing treatment & consult expert Is_Severe->Consider_Stopping Yes Is_Mild Symptoms are mild to moderate Is_Severe->Is_Mild No Implement_Mitigation Implement mitigation strategies Is_Mild->Implement_Mitigation Continue_Monitoring Continue monitoring Implement_Mitigation->Continue_Monitoring

Caption: Logical relationship for managing GI side effects during experiments.

References

Technical Support Center: Enhancing Fosmidomycin Monotherapy Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fosmidomycin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and enhance the efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an antibiotic that specifically targets and inhibits 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a critical enzyme in the non-mevalonate pathway (MEP) of isoprenoid biosynthesis.[1][2][3] This pathway is essential for the survival of many pathogens, including Plasmodium falciparum and various bacteria, but is absent in humans, providing a selective therapeutic window.[2] this compound acts as a slow, tight-binding competitive inhibitor with respect to the substrate, DXP.[4][5]

Q2: Why is this compound monotherapy often not curative, particularly in malaria?

Clinical trials have shown that while this compound is effective at clearing parasites, monotherapy is frequently associated with a high rate of recrudescence, or relapse of infection.[3][6] This is thought to be due to its relatively short plasma half-life and the potential for parasites to recover once the drug pressure is removed.[7]

Q3: What are the known mechanisms of resistance to this compound?

Resistance to this compound has been linked to several factors:

  • Target modification: Mutations in the dxr gene, which encodes the DXR enzyme, can alter the drug's binding site and reduce its inhibitory activity.[1][5] For example, the S222T mutation in E. coli Dxr has been shown to confer resistance.[5]

  • Gene amplification: An increase in the copy number of the dxr gene can lead to higher levels of the target enzyme, requiring more drug to achieve the same level of inhibition.[1]

  • Reduced uptake: In some pathogens like Mycobacterium tuberculosis and Toxoplasma gondii, intrinsic resistance is due to the lack of an effective transporter for this compound, preventing it from reaching its intracellular target.[4][8]

Q4: What are the most promising strategies to enhance the efficacy of this compound?

The primary strategy to improve this compound's effectiveness is through combination therapy. Synergistic effects have been observed with several other antimicrobial agents. Additionally, optimizing dosing schedules and developing methods to improve drug delivery are active areas of research.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High recrudescence rate in in vivo models. Sub-curative dose or duration of monotherapy.Implement a combination therapy regimen. Clindamycin has shown strong synergistic effects with this compound.[3][6] Alternatively, explore combinations with artesunate or piperaquine.[8][9]
Lack of efficacy against certain pathogens (e.g., M. tuberculosis, T. gondii). Poor drug penetration into the pathogen.[4]Consider using a cell-penetrating peptide like octaarginine to facilitate this compound uptake.[10][11]
Development of resistance during prolonged experiments. Selection for resistant mutants with altered DXR.[5]Sequence the dxr gene of resistant isolates to identify potential mutations. If resistance is a recurring issue, consider using a combination therapy approach from the outset.
Variability in experimental results. Inconsistent drug exposure over time due to short half-life.Optimize the dosing schedule. More frequent, smaller doses may be more effective than less frequent, larger doses for maintaining drug levels above the minimum inhibitory concentration.[12][13]

Quantitative Data Summary

Table 1: In Vitro Synergy of this compound with Other Antimalarials against P. falciparum

CombinationInteractionReference
This compound + ClindamycinSynergy[3][6]
This compound + LincomycinSynergy[3]
This compound + DoxycyclineAdditive[3]
This compound + AzithromycinAdditive[3]
This compound + AtovaquoneIndifferent[3]
This compound + ProguanilIndifferent[3]
This compound + ArtemisininIndifferent[3]

Table 2: Clinical Efficacy of this compound Combination Therapies for Uncomplicated P. falciparum Malaria

Combination TherapyPopulationDay 28 Cure Rate (PCR-corrected)Reference
This compound + ClindamycinChildren85% (95% CI: 71-98%)[8]
This compound + ClindamycinAdults70% (95% CI: 40-100%)[8]
This compound + PiperaquineAdults & Children100% (95% CI: 96-100%)[9]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using the Isobologram Method

This protocol is adapted from studies assessing the synergistic effects of this compound with other antimalarial drugs.[3]

  • Parasite Culture: Culture P. falciparum in vitro using standard methods (e.g., RPMI 1640 medium supplemented with human serum and erythrocytes).

  • Drug Preparation: Prepare stock solutions of this compound and the partner drug in an appropriate solvent (e.g., water or DMSO).

  • Assay Setup:

    • Prepare serial dilutions of each drug individually and in fixed-ratio combinations (e.g., 4:1, 1:1, 1:4 ratios of their IC50 values).

    • Add the drug dilutions to a 96-well plate containing synchronized ring-stage parasites at a defined parasitemia and hematocrit.

    • Include drug-free wells as a negative control.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • Growth Inhibition Measurement: Quantify parasite growth using a suitable method, such as SYBR Green I-based fluorescence assay or microscopic counting of Giemsa-stained smears.

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination.

    • Construct an isobologram by plotting the IC50 values of the drug combinations. Points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.

Protocol 2: In Vivo Efficacy of Combination Therapy in a Murine Malaria Model

This protocol is based on studies evaluating this compound and clindamycin in a Plasmodium berghei mouse model.[12][14]

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c) and infect them with a defined number of P. berghei parasites (e.g., via intravenous or intraperitoneal injection).

  • Drug Administration:

    • Prepare drug solutions for oral or parenteral administration.

    • Initiate treatment once a target level of parasitemia is reached.

    • Administer this compound and the partner drug (e.g., clindamycin) alone and in combination at various doses and schedules. For example, dosing every 6 or 12 hours.[12]

  • Monitoring:

    • Monitor parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.

    • Record animal survival and clinical signs of illness.

  • Data Analysis:

    • Plot the mean parasitemia over time for each treatment group.

    • Calculate the mean survival time and the number of cured mice (parasite-free at the end of the follow-up period, e.g., 30 days).

    • Statistically compare the efficacy of the combination therapy to the monotherapies.

Visualizations

MEP_Pathway_Inhibition cluster_pathway MEP Pathway Pyruvate Pyruvate + Glyceraldehyde-3-P DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR (IspC) DXR DXR (IspC) Isoprenoids Isoprenoids MEP->Isoprenoids Downstream enzymes This compound This compound This compound->DXR

Caption: Inhibition of the MEP pathway by this compound.

Synergy_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy Testing p1 Culture Parasites p2 Prepare Drug Dilutions (Single & Combination) p1->p2 p3 Treat Parasites p2->p3 p4 Measure Growth Inhibition p3->p4 p5 Analyze Data (Isobologram) p4->p5 a2 Administer Drugs (Single & Combination) p5->a2 Inform In Vivo Dose Selection a1 Infect Animal Model a1->a2 a3 Monitor Parasitemia & Survival a2->a3 a4 Compare Efficacy a3->a4 Conclusion Determine Optimal Combination Strategy a4->Conclusion

Caption: Experimental workflow for evaluating synergistic drug combinations.

Resistance_Logic cluster_resistance Mechanisms of Resistance This compound This compound Treatment Efficacy Therapeutic Efficacy This compound->Efficacy Sufficient intracellular concentration & wild-type target Resistance Treatment Failure (Resistance) This compound->Resistance r1 Reduced Drug Uptake Resistance->r1 r2 Target Modification (dxr mutation) Resistance->r2 r3 Target Overexpression (dxr amplification) Resistance->r3

Caption: Logical relationships in this compound efficacy and resistance.

References

troubleshooting fosmidomycin instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fosmidomycin. The information focuses on addressing the challenges associated with the stability of this compound in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

For optimal stability, this compound sodium salt should be dissolved in sterile, deionized water or a suitable buffer (e.g., PBS, pH 7.2) to prepare a concentrated stock solution. It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C for up to one month.[1][2] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For short-term use, some sources suggest that aliquots can be stored at 4°C for a few days, but it is best to validate stability under your specific experimental conditions.

Q2: My this compound solution has been stored for a week at 4°C. Can I still use it?

It is not recommended to use this compound solutions that have been stored for an extended period at 4°C. This compound in aqueous solutions can be prone to hydrolysis over time. For critical experiments, it is always best to use a freshly prepared solution or a properly stored frozen aliquot. If you must use an older solution, it is advisable to perform a quality control check, such as an HPLC analysis, to determine the concentration of active this compound.

Q3: I am observing inconsistent results in my in vitro assays with this compound. Could this be related to its stability?

Yes, inconsistent results are a common sign of compound instability. If you are experiencing variability in your experimental outcomes, consider the following:

  • Age of the solution: Are you using a freshly prepared solution for each experiment?

  • Storage conditions: Have the stock solutions been stored properly at -20°C or -80°C in single-use aliquots?

  • pH of the culture medium: this compound's stability can be pH-dependent. Ensure the pH of your culture medium is within a stable range for the duration of your assay. While specific data for this compound is limited, related phosphonate compounds show stability around neutral pH.[3]

  • Presence of reactive components in the medium: Some components in complex cell culture media could potentially react with and degrade this compound.

Q4: What are the likely degradation products of this compound in an aqueous solution?

The primary degradation pathway for this compound in aqueous solution is likely the hydrolysis of the N-formyl hydroxylamine moiety. This would result in the formation of N-hydroxy-3-aminopropylphosphonic acid and formic acid. The formation of N-substituted hydroxylamines has been noted as a theoretical possibility.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in assays Degradation of this compound in the aqueous solution.Prepare fresh solutions of this compound for each experiment. Ensure proper storage of stock solutions at -20°C or -80°C in single-use aliquots.
Precipitate formation in the solution Poor solubility at the prepared concentration or interaction with buffer components.Ensure the concentration does not exceed the solubility limit. Prepare solutions in a recommended solvent like water or PBS. If using a different buffer, check for compatibility.
Inconsistent IC50 values Instability of this compound under assay conditions (e.g., prolonged incubation at 37°C).Minimize the pre-incubation time of this compound in the assay medium. Consider performing a time-course experiment to assess the stability of this compound under your specific assay conditions.
Unexpected side effects or toxicity in cell culture Formation of cytotoxic degradation products.Use freshly prepared this compound solutions to minimize the concentration of potential degradation products. If toxicity is still observed, consider purifying the this compound or using a different supplier.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureRecommended Duration
Stock SolutionWater, PBS (pH 7.2)-20°C or -80°CUp to 1 month[1][2]
Working SolutionCell Culture Medium2-8°CUse immediately

Table 2: Factors Affecting this compound Stability in Aqueous Solutions

FactorEffect on StabilityRecommendation
Temperature Higher temperatures accelerate degradation.Store stock solutions frozen and prepare working solutions fresh.
pH Stability is pH-dependent; extremes in pH may increase hydrolysis.Maintain solutions at a neutral or slightly acidic pH.
Light While not extensively studied for this compound, light can degrade some antibiotics.Store solutions in amber vials or protected from light as a precautionary measure.
Freeze-Thaw Cycles Repeated cycles can lead to degradation.Aliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a general method for assessing the stability of this compound in aqueous solutions using a standard HPLC-UV system.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Reagents and Solutions:

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Diluent: Deionized water

  • This compound Standard: A accurately weighed sample of this compound reference standard.

  • Forced Degradation Samples:

    • Acid Hydrolysis: this compound solution in 0.1 M HCl.

    • Base Hydrolysis: this compound solution in 0.1 M NaOH.

    • Oxidative Degradation: this compound solution with 3% H₂O₂.

    • Thermal Degradation: this compound solution heated at 80°C.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    10 95 5
    20 50 50
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

4. Procedure:

  • Prepare a standard solution of this compound in the diluent.

  • Prepare the forced degradation samples and incubate for a specified time. Neutralize the acidic and basic samples before injection.

  • Inject the standard solution and the degradation samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

5. System Suitability:

  • The method should be able to separate the this compound peak from any degradation product peaks.

  • The theoretical plates for the this compound peak should be >2000.

  • The tailing factor for the this compound peak should be <2.0.

Visualizations

troubleshooting_logic start Inconsistent Assay Results? check_solution Is the this compound solution freshly prepared? start->check_solution check_storage Was the stock solution stored correctly? check_solution->check_storage Yes prepare_fresh Action: Prepare a fresh solution. check_solution->prepare_fresh No check_assay_conditions Are assay conditions (pH, temp) optimal? check_storage->check_assay_conditions Yes review_storage Action: Review storage protocol. check_storage->review_storage No optimize_assay Action: Optimize assay conditions. check_assay_conditions->optimize_assay No problem_solved Problem Resolved check_assay_conditions->problem_solved Yes prepare_fresh->problem_solved review_storage->problem_solved optimize_assay->problem_solved

References

Technical Support Center: Optimizing Fosmidomycin Dosage for Pediatric Malaria Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for studies involving the optimization of fosmidomycin dosage in pediatric malaria treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against Plasmodium falciparum?

This compound is an antibiotic that inhibits the non-mevalonate pathway, or methylerythritol 4-phosphate (MEP) pathway, for isoprenoid biosynthesis in the malaria parasite.[1][2] Specifically, it targets and inhibits the enzyme 1-deoxy-d-xylulose 5-phosphate (DOXP) reductoisomerase.[1][3][4] This pathway is crucial for the parasite's survival but is absent in humans, making this compound a selective antimalarial agent.[2] Isoprenoids are essential for various cellular functions in the parasite.[5]

Q2: Why is this compound typically used in combination therapy for malaria?

While this compound is fast-acting, its use as a monotherapy is precluded by late recrudescences, meaning the parasite can return.[3][6] Clinical trials have shown that when used alone, the malaria parasite returned in a significant number of children by the end of the study.[5] Combination therapy, for instance with clindamycin or piperaquine, has been investigated to enhance efficacy and prevent the reappearance of parasites.[1][6][7]

Q3: What are the common adverse events associated with this compound treatment in children?

Commonly reported adverse events are generally mild to moderate and often affect the gastrointestinal tract, including abdominal pain.[3][6] However, some studies have raised concerns about more significant, though less frequent, adverse events. These include treatment-associated neutropenia (a decrease in a type of white blood cell) and reductions in hemoglobin concentrations.[6][8] When combined with piperaquine, transient prolongation of the QT interval on an electrocardiogram has been observed.[7][9]

Q4: What is the known mechanism of resistance to this compound?

Resistance to this compound in P. falciparum has been linked to mutations in a gene called PfHAD1.[5] The PfHAD1 protein normally slows down the synthesis of isoprenoids.[5] When this protein is dysfunctional due to mutation, the pathway's activity increases, allowing the parasite to survive even in the presence of the drug.[5] Mutations in the gene for the drug's target enzyme, DOXP reductoisomerase (dxr), have also been identified as a mechanism of resistance.[4]

Q5: Has an optimal dosage of this compound for pediatric malaria been established?

Several clinical trials have investigated a dosage of 30 mg/kg of this compound administered orally twice daily (every 12 hours) as part of a combination therapy regimen for 3 days.[6][7][8][9][10] However, the efficacy of this regimen can be influenced by the combination drug used and the age of the pediatric patient. For example, one study reported significantly reduced efficacy in children aged 1 to 2 years.[6][8] Therefore, further systematic studies and randomized trials are needed to establish the optimal dosing regimen, particularly in very young children.[6][8]

Troubleshooting Guides

Issue 1: Lower than expected efficacy or high recrudescence rate.
Possible Cause Troubleshooting Steps
Sub-optimal Dosing Regimen Review the dosing frequency. Murine models suggest that the same total dose is more effective when administered in smaller, more frequent doses to maximize the time the drug concentration is above the minimum inhibitory concentration.[11][12]
Age-Related Differences in Drug Metabolism Analyze efficacy data stratified by age. Studies have shown lower cure rates in children under 3 years old, possibly due to differences in bioavailability or immunity.[6][8][13] Consider age-specific dose adjustments and further pharmacokinetic studies in this population.
Parasite Resistance If recrudescence is observed, perform molecular surveillance to screen for mutations in the PfHAD1 and dxr genes in parasite isolates from patients who fail treatment.[4][5]
Drug Formulation and Bioavailability The formulation of this compound can impact its bioavailability. One study noted that poor efficacy might be linked to the new formulations used.[13] Ensure the formulation used has demonstrated good bioavailability in pediatric populations.
Issue 2: High incidence of adverse events.
Possible Cause Troubleshooting Steps
Gastrointestinal Distress Administer the drug with food to potentially mitigate gastrointestinal side effects. Monitor the frequency and severity of these events.
Neutropenia or Anemia Implement rigorous monitoring of complete blood counts during and after treatment.[6][8] Define clear criteria for dose modification or discontinuation if hematological parameters fall below a certain threshold.
QT Prolongation (with Piperaquine) If using a this compound-piperaquine combination, conduct baseline and follow-up electrocardiogram (ECG) assessments to monitor the QT interval.[7][9] Exclude patients with a known history of cardiac issues.

Data Presentation

Table 1: Summary of Efficacy Data from Pediatric Clinical Trials of this compound Combination Therapies
Combination Therapy Dosage Age Group Day 28 PCR-Corrected Cure Rate Key Findings & Reference
This compound-Clindamycin30 mg/kg this compound + 10 mg/kg Clindamycin (twice daily for 3 days)1-14 years89% (42/47)Efficacy was significantly lower in children aged 1-2 years (62%).[6][8]
This compound-ClindamycinAqueous solutions for 3 days<3 years45.9% (17/37)Poor efficacy observed, potentially due to new formulations or differences in bioavailability in younger children.[13]
This compound-Artesunate30 mg/kg this compound + 1-2 mg/kg Artesunate (twice daily for 3 days)Children100% (10/10)A 3-day regimen achieved a 100% cure rate at day 28.[3]
This compound-Piperaquine30 mg/kg this compound (twice daily) + 16 mg/kg Piperaquine (once daily) for 3 daysAdults & Children100% (83/83)High efficacy was observed in this proof-of-concept study.[7][9][14]
Table 2: Reported Adverse Events in Pediatric this compound Trials
Adverse Event This compound-Clindamycin This compound-Artesunate This compound-Piperaquine
Gastrointestinal Events 18% (9/51)[6]Most frequent adverse events were gastrointestinal.[3]The majority of adverse events affected the gastrointestinal tract.[9]
Neutropenia 16% (8/51)[6][8]Transient grade I or II neutropenia was observed.[3]Not highlighted as a primary concern.
Decreased Hemoglobin (≥2 g/dl) 14% (7/51)[6][8]Not reported as a significant event.Not highlighted as a primary concern.
QTc Prolongation (>500 msec) Not reported.Not reported.Observed in 2 out of 100 patients.[7][9]

Experimental Protocols

Protocol: Assessment of this compound Combination Therapy Efficacy in Uncomplicated P. falciparum Malaria in Children
  • Study Design: An open-label, single-arm study to evaluate the efficacy, safety, and tolerability of the this compound combination therapy.[15]

  • Patient Population: Children (e.g., aged 1-14 years) with uncomplicated P. falciparum monoinfection, confirmed by microscopy, and a parasite count within a specified range (e.g., 1,000-150,000/µL).[7][9]

  • Dosing Regimen:

    • This compound: 30 mg/kg body weight, administered orally every 12 hours for 3 days.[6][7][8]

    • Partner Drug (e.g., Piperaquine): 16 mg/kg body weight, administered orally once daily for 3 days.[7]

    • All doses are administered under direct supervision. If vomiting occurs within 1 hour of administration, the dose is re-administered once.[7]

  • Follow-up: Patients are hospitalized for a minimum of 3 days and then followed up on an outpatient basis at days 7, 14, 21, and 28.[15]

  • Primary Efficacy Endpoint: PCR-corrected adequate clinical and parasitological response (ACPR) at day 28.[7][15]

  • Secondary Efficacy Endpoints:

    • Parasite clearance time (PCT): Time from the first dose to the first of two consecutive negative blood smears.[7]

    • Fever clearance time (FCT): Time from the first dose until body temperature is and remains below 37.5°C.[13]

    • Day 7 and 14 cure rates.[6]

  • Safety Assessments:

    • Monitoring and recording of all adverse events.

    • Laboratory assessments (hematology, biochemistry) at baseline and specified follow-up points.

    • ECG monitoring at baseline and post-dosing if a drug known to affect the QT interval is used.[7]

Visualizations

Fosmidomycin_Pathway cluster_parasite Plasmodium falciparum Apicoplast cluster_drug Drug Action Pyruvate_G3P Pyruvate + G3P DOXP 1-Deoxy-D-xylulose 5-phosphate (DOXP) Pyruvate_G3P->DOXP DOXPR DOXP Reductoisomerase (Dxr) DOXP->DOXPR MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) Isoprenoids Isoprenoids (essential for parasite survival) MEP->Isoprenoids Multiple Steps DOXPR->MEP This compound This compound This compound->DOXPR Inhibits

Caption: this compound's mechanism of action in the parasite's apicoplast.

Experimental_Workflow cluster_screening Patient Screening & Enrollment cluster_treatment Treatment & Monitoring (3 Days) cluster_followup Post-Treatment Follow-up (28 Days) cluster_analysis Data Analysis Screening Screen for Uncomplicated P. falciparum Malaria Inclusion Inclusion Criteria Met? (e.g., Age, Parasitemia) Screening->Inclusion Enrollment Enroll Patient Inclusion->Enrollment Yes Exclusion Exclude Patient Inclusion->Exclusion No Dosing Administer this compound + Partner Drug Enrollment->Dosing Monitoring Daily Clinical & Parasitological Assessment Dosing->Monitoring Monitoring->Dosing Daily for 3 days Visits Scheduled Visits (Days 7, 14, 21, 28) Monitoring->Visits BloodSmears Blood Smears for Parasite Clearance Visits->BloodSmears SafetyChecks Safety Assessments (Labs, AEs) Visits->SafetyChecks Endpoint Determine Primary Endpoint (Day 28 PCR-Corrected Cure Rate) BloodSmears->Endpoint SafetyChecks->Endpoint

Caption: Workflow for a pediatric this compound clinical trial.

Troubleshooting_Logic Start Experiment Shows Low Efficacy / Recrudescence Age Stratify Efficacy Data by Age Start->Age AgeEffect Significant Difference in Younger Children? Age->AgeEffect Dosing Review Dosing Regimen (Frequency vs. Total Dose) AgeEffect->Dosing No Action_Age Action: Consider Age-Specific Dose-Finding Studies AgeEffect->Action_Age Yes DosingEffect Is Dosing Infrequent (e.g., once daily)? Dosing->DosingEffect Resistance Genotype Parasites from Treatment Failures DosingEffect->Resistance No Action_Dosing Action: Model/Test More Frequent Dosing Schedules DosingEffect->Action_Dosing Yes ResistanceEffect PfHAD1 or dxr Mutations Present? Resistance->ResistanceEffect Action_Resistance Action: Correlate Genotype with Clinical Outcome; Re-evaluate Drug Combo ResistanceEffect->Action_Resistance Yes NoAction Investigate Other Factors (e.g., Drug Formulation, PK/PD) ResistanceEffect->NoAction No

Caption: Troubleshooting guide for low efficacy in this compound trials.

References

identifying off-target effects of fosmidomycin in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fosmidomycin in mammalian cell cultures. The primary focus is on identifying and understanding potential off-target effects or unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC.[1] This enzyme is a critical component of the non-mevalonate (MEP) pathway of isoprenoid biosynthesis.[2] Isoprenoids are essential molecules involved in various cellular functions, including membrane structure and cell signaling.[3]

Q2: Do mammalian cells have the MEP pathway and the DXR enzyme?

A2: No, mammalian cells do not utilize the MEP pathway for isoprenoid biosynthesis. Instead, they exclusively use the mevalonate (MVA) pathway.[2][4] Consequently, the DXR enzyme, which is the direct target of this compound, is absent in humans and other mammals.[4]

Q3: Why is this compound generally considered non-toxic to mammalian cells?

A3: this compound's selective toxicity stems from the absence of its target enzyme (DXR) in mammalian hosts.[4] Since the MEP pathway is not present in mammalian cells, this compound should not directly interfere with their isoprenoid production or other primary metabolic pathways.[2] Studies have shown a lack of significant inhibition in mammalian cell lines like HepG2 at concentrations that are highly effective against pathogens.[5]

Q4: If this compound's target is absent, why am I observing an effect (e.g., cytotoxicity, phenotypic change) in my mammalian cell culture?

A4: Any effect observed in a pure mammalian cell culture treated with this compound would be considered an "off-target" or indirect effect. Potential causes include:

  • Microbial Contamination: The most common reason is cryptic contamination of the cell culture with bacteria or mycoplasma that possess the MEP pathway. This compound will inhibit these contaminants, which could indirectly affect the mammalian cells.

  • Compound Impurities: The this compound stock itself may contain impurities that are cytotoxic.

  • High Concentrations: At very high, non-physiological concentrations, any compound can induce stress responses or non-specific cytotoxicity.

  • Prodrug Effects: Certain synthesized prodrugs of this compound have demonstrated cytotoxicity in mammalian cell lines, potentially due to the release of reactive molecules during bioactivation.[6]

  • Indirect Metabolic Perturbation: In specific contexts, such as in bacteria, this compound can impair the synthesis of menaquinone, which protects cells from oxidative damage.[7][8] While not directly applicable to mammalian cells which lack this pathway, it highlights the potential for indirect metabolic consequences.

Troubleshooting Guide

Problem 1: I'm observing unexpected cytotoxicity or a decrease in cell viability after treating my mammalian cells with this compound.

Possible CauseRecommended Action & Rationale
Bacterial/Mycoplasma Contamination 1. Test for Contamination: Use a mycoplasma detection kit and perform bacterial culture tests (e.g., plating on nutrient agar) on your cell culture supernatant. Rationale: Bacteria and mycoplasma possess the MEP pathway and are targets for this compound. Their death can release toxins or alter media composition, indirectly killing mammalian cells.
Compound Purity 1. Verify Purity: Check the certificate of analysis for your this compound lot. If possible, verify its purity and identity using analytical methods like HPLC or mass spectrometry. 2. Use a Fresh Stock: Prepare a fresh solution from a new vial of the compound. Rationale: The observed cytotoxicity may be due to impurities from synthesis or degradation products in an old stock solution.
Concentration is Too High 1. Perform a Dose-Response Curve: Conduct a cytotoxicity assay (see Protocol 1) with a wide range of this compound concentrations to determine the IC50 in your specific cell line. Rationale: Even compounds with high safety profiles can be toxic at excessive concentrations. An IC50 value well above the concentration used for pathogen inhibition supports a high therapeutic index.
Cell Line Sensitivity 1. Test in a Different Cell Line: Compare the cytotoxic effect in your cell line with a standard, less sensitive line (e.g., HEK293T or HepG2). Rationale: Some cell lines may have unique sensitivities to off-target effects or cellular stress.

Problem 2: My results with this compound are inconsistent between experiments.

Possible CauseRecommended Action & Rationale
Inconsistent Contamination Levels 1. Implement Strict Aseptic Technique: Review and reinforce aseptic protocols. Routinely test cell stocks for contamination. Rationale: Varying levels of low-grade bacterial contamination can lead to significant variability in the observed effects of an antibiotic like this compound.
Compound Degradation 1. Aliquot and Store Properly: Store this compound stock solutions at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles. Rationale: this compound stability in solution can vary depending on the solvent and storage conditions.
Variability in Cell State 1. Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition. Rationale: The physiological state of the cells can influence their response to any experimental treatment.

Data Presentation

Table 1: Comparative Inhibitory Concentrations (IC50) of this compound and an Analog

This table highlights the selectivity of this compound and its analogs for pathogens over mammalian cells.

CompoundTarget Organism/Cell LineIC50 (µM)Reference
This compound (1a)Plasmodium falciparum1.087[5]
MEPicide (18a)Plasmodium falciparum0.013[5]
MEPicide (18a)HepG2 (Human Liver Cell Line)> 50[5]

Table 2: Metabolic Perturbations in P. falciparum Following this compound Treatment

This table shows the expected on-target effect of this compound on MEP pathway metabolites in a susceptible organism. Similar analysis can be used to diagnose suspected contamination in a mammalian cell culture.

MetaboliteChange vs. ControlRationale for ChangeReference
DOXP (DXR Substrate)IncreasedUpstream accumulation due to DXR enzyme block.[3]
MEP (DXR Product)IncreasedSuggests inhibition is not exclusively at DXR; downstream enzyme IspD may also be affected, causing MEP to build up.[3]
CDP-ME (IspD Product)DecreasedDownstream depletion due to the metabolic block.[3]
cMEPPDecreasedDownstream depletion due to the metabolic block.[3]

Visual Diagrams and Workflows

Isoprenoid Biosynthesis Pathways

Caption: Selective inhibition of the MEP pathway by this compound.

Experimental Workflow for Troubleshooting

G start Unexpected Effect Observed (e.g., Cytotoxicity) check_contamination 1. Test for Microbial Contamination (Mycoplasma, Bacteria) start->check_contamination is_contaminated Contamination Detected? check_contamination->is_contaminated remediate_contamination ACTION: Eliminate contamination, re-test with clean culture. is_contaminated->remediate_contamination Yes check_compound 2. Verify Compound (Purity, Fresh Stock) is_contaminated->check_compound No is_compound_issue Issue with Compound? check_compound->is_compound_issue remediate_compound ACTION: Source new compound, re-test. is_compound_issue->remediate_compound Yes check_concentration 3. Perform Dose-Response Cytotoxicity Assay is_compound_issue->check_concentration No is_concentration_issue Effect only at very high doses? check_concentration->is_concentration_issue conclusion_nonspecific CONCLUSION: Effect is likely a non-specific, high-dose artifact. is_concentration_issue->conclusion_nonspecific Yes conclusion_offtarget CONCLUSION: Potential for a novel off-target effect. Further investigation required. is_concentration_issue->conclusion_offtarget No

Caption: Logical workflow for diagnosing unexpected this compound effects.

Key Experimental Protocols

Protocol 1: Cell Viability Assessment by Neutral Red Assay

This protocol is used to quantify cytotoxicity by measuring the uptake of neutral red dye by viable cells.[9]

Materials:

  • Mammalian cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Neutral Red solution (0.33% in PBS)

  • Neutral Red Assay Fixative (0.1% CaCl₂, 0.5% Formaldehyde)

  • Neutral Red Solubilization Solution (1% Acetic Acid, 50% Ethanol)

  • Plate reader capable of measuring absorbance at 540 nm

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium only) and a positive control for cell death.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Dye Uptake: Add 20 µL of 0.33% Neutral Red solution to each well. Incubate for 2 hours.

  • Fixation: Carefully remove the dye solution. Gently rinse the cells twice with 200 µL of Neutral Red Assay Fixative.

  • Solubilization: Add 200 µL of Solubilization Solution to each well. Place the plate on a shaker for 10 minutes at room temperature to dissolve the dye.

  • Measurement: Read the absorbance of each well at 540 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.

Protocol 2: LC-MS/MS for MEP Pathway Metabolite Detection

This protocol is to determine if MEP pathway intermediates are present, which would strongly indicate microbial contamination. The method is adapted from techniques used to study this compound's effects in pathogens.[3]

Materials:

  • Cell culture flasks (treated and untreated)

  • Cold methanol quenching solution (-80°C)

  • Cell scrapers

  • Centrifuge capable of 4°C

  • Lyophilizer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

  • Sample Collection: After treating a large flask of cells (e.g., T-75) with this compound (and a control flask without), quickly aspirate the medium.

  • Metabolism Quenching: Immediately add ice-cold (-80°C) 90% methanol to the flask to quench all enzymatic activity.

  • Cell Lysis and Extraction: Scrape the cells in the cold methanol and collect the lysate. The cell pellet can be washed with additional methanol.

  • Precipitation: Store the sample at -20°C overnight to precipitate proteins and other macromolecules.

  • Clarification: Centrifuge the sample at high speed at 4°C to pellet the precipitate. Collect the supernatant, which contains the small molecule metabolites.

  • Drying: Dry the supernatant using a rotary evaporator or lyophilizer.

  • Reconstitution & Analysis: Re-suspend the dried metabolite extract in a suitable solvent for LC-MS/MS analysis. Use an established LC-MS/MS method to simultaneously and quantitatively detect key MEP pathway metabolites (e.g., DOXP, MEP, CDP-ME).

  • Interpretation: The presence of MEP pathway metabolites in any of the samples strongly suggests the presence of a contaminating organism in the cell culture. The absence of these metabolites in all samples supports that the culture is clean.

References

Technical Support Center: Fosmidomycin Treatment and Recrudescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fosmidomycin. The content addresses common challenges, particularly the issue of parasite recrudescence following treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a phosphonic acid antibiotic that has been investigated as an antimalarial agent.[1][2] Its mechanism of action is the inhibition of the 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase, also known as DXR or IspC.[3][4][5] This enzyme is a critical component of the non-mevalonate or methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis.[3][6] This pathway is essential for many pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans, who use the mevalonate pathway for isoprenoid synthesis.[3][7] This selective toxicity makes the MEP pathway an attractive target for antimicrobial drugs.[8][9]

Q2: What is recrudescence, and how does it differ from reinfection and relapse in malaria?

A2: Recrudescence is the reappearance of detectable parasites in the blood after treatment, resulting from the incomplete clearance of the initial infection.[10] It indicates that the drug therapy failed to eliminate all parasites from the bloodstream. In contrast, reinfection is a new infection acquired from a separate mosquito bite after the initial infection has been cured.[10] Relapse is the reactivation of dormant parasite forms (hypnozoites) in the liver, a phenomenon primarily associated with Plasmodium vivax and Plasmodium ovale.[11][12] this compound is used against P. falciparum, where recurrent parasitemia is due to either recrudescence or reinfection.[10]

Q3: Why is recrudescence a significant problem with this compound monotherapy?

A3: While this compound demonstrates rapid initial clearance of parasites and fever, its use as a single agent is limited by a high rate of recrudescent infections.[5][7][13] Clinical studies have consistently shown that a significant percentage of patients treated with this compound alone experience a return of parasitemia, often within a 28-day follow-up period.[14][15] The leading hypothesis for this high recrudescence rate is not widespread genetic resistance but rather the drug's pharmacokinetic properties, specifically its rapid plasma clearance.[2][4] The efficacy of this compound appears to be time-dependent, meaning it is crucial to maintain its concentration in the plasma above a minimum inhibitory level for a sustained period.[9][16]

Q4: What are the known or potential mechanisms of resistance to this compound?

A4: While suboptimal pharmacokinetics is the primary reason for clinical treatment failure, several molecular resistance mechanisms have been identified:

  • Target Modification: Mutations in the dxr gene, which encodes the drug's target enzyme, can alter the this compound-binding site and confer resistance.[17]

  • Gene Amplification: Increased copy number of the dxr gene could lead to higher enzyme levels, potentially overcoming the inhibitory effect of the drug.

  • Drug Transport: In some bacteria, resistance can arise from mutations that impair the function of transporters like the glycerol-3-phosphate transporter (GlpT), which reduces drug uptake into the cell.[9][18]

  • Metabolic Regulation: Studies in P. falciparum have identified a family of metabolic regulators, the HAD proteins, that may be involved in mediating this compound resistance.[6] However, a study involving whole-genome sequencing of recrudescent parasites from children treated with this compound-clindamycin did not find evidence of a specific genetic change responsible for the treatment failure.[2]

Q5: How can our lab determine if a post-treatment malaria episode is a recrudescence or a new infection?

A5: The standard method to distinguish between recrudescence and reinfection is through comparative molecular genotyping of parasite DNA from blood samples collected before treatment (Day 0) and on the day of parasite reappearance.[19][20] This involves using the polymerase chain reaction (PCR) to amplify highly polymorphic parasite genes, such as merozoite surface protein 1 (msp1), merozoite surface protein 2 (msp2), and glutamine-rich protein (glurp). If the genetic profile (e.g., the size and pattern of the amplified DNA fragments) of the parasites from both samples is identical, the infection is classified as a recrudescence. If the profiles are different, it is considered a new infection.[2][21]

Q6: What are the most effective strategies to prevent or overcome this compound recrudescence in experimental settings?

A6: The most successful strategy to combat the high recrudescence rates associated with this compound is combination therapy.[7][13]

  • Combination with Clindamycin: Clindamycin shows synergistic activity with this compound.[5][14] This combination has been shown to be superior to either drug as monotherapy, significantly increasing cure rates in clinical trials.[14][15]

  • Combination with Artemisinin Derivatives: Combining this compound with artesunate has also proven highly efficacious, with treatment durations of at least three days leading to high cure rates.[21]

  • Combination with Piperaquine: A this compound-piperaquine combination therapy demonstrated a 100% PCR-corrected cure rate at day 28 in a clinical study.[19][22] Additionally, modifying the dosing schedule to administer smaller, more frequent doses may improve efficacy by maintaining drug concentrations above the minimum inhibitory concentration for a longer duration.[16][23]

Troubleshooting Guide

Problem: High rate of recrudescence observed in our in vivo (e.g., murine malaria) study despite initial parasite clearance.

Possible CauseRecommended Solution / Next Step
Suboptimal Pharmacokinetics Modify Dosing Regimen: this compound's efficacy is time-dependent.[9] Increase the frequency of administration (e.g., from every 12 hours to every 8 or 6 hours) while keeping the total daily dose constant. This strategy aims to maximize the time the drug concentration remains above the minimum inhibitory concentration (MIC).[16][23]
Monotherapy Limitation Implement Combination Therapy: The high rate of recrudescence with this compound monotherapy is well-documented.[13][14] Introduce a partner drug with a different mechanism of action. Clindamycin and artesunate are effective partners that have shown synergy and improved cure rates.[5][21]
Parasite Strain Variability Establish Baseline Sensitivity: Different parasite strains may exhibit varying sensitivity to this compound. Perform in vitro susceptibility testing to determine the IC50 (half-maximal inhibitory concentration) for the specific parasite strain being used in your experiments.
Incorrect Classification of Recurrence Perform Molecular Genotyping: Ensure that recurrent parasitemia is genuinely due to recrudescence and not new infections, which can occur in animal facilities. Use PCR analysis of polymorphic markers to compare pre-treatment and post-recurrence parasite populations.[19]

Data from Clinical Studies

The following tables summarize efficacy data from key clinical trials, highlighting the challenge of recrudescence with monotherapy and the improvement seen with combination therapies.

Table 1: Efficacy of this compound Monotherapy in Clinical Trials

Study LocationPatient PopulationDosing RegimenDay 28 Cure Rate (PCR-uncorrected)Reference(s)
GabonAdults1,200 mg every 8h for 7 days78% (7/9)[7]
ThailandAdults1,200 mg every 8h for 7 days22% (2/9)[7][15]
GabonAdults & ChildrenVarious monotherapy regimens22% (2/9)[14]

Table 2: Efficacy of this compound Combination Therapies in Clinical Trials

Combination PartnerPatient PopulationDay 28 Cure Rate (PCR-corrected)Reference(s)
Clindamycin Adults & Children100% (12/12)[14][15]
Artesunate (3-day regimen)Children95% (18/19)[21]
Piperaquine Adults & Children100% (83/83)[19][22]

Experimental Protocols & Visualizations

This compound's Mechanism of Action

This compound targets the DXR enzyme in the MEP pathway, which is located in the parasite's apicoplast. This pathway is responsible for synthesizing isoprenoid precursors essential for parasite survival.

MEP_Pathway cluster_pathway MEP Pathway in Apicoplast DOXP DOXP DXR DXR Enzyme (Target) DOXP->DXR Substrate MEP MEP Isoprenoids Isoprenoid Precursors (IPP, DMAPP) MEP->Isoprenoids ...subsequent steps DXR->MEP Product This compound This compound This compound->DXR Inhibition

Caption: this compound inhibits the DXR enzyme, blocking the MEP pathway.

Protocol 1: Molecular Distinction between Recrudescence and Reinfection

This workflow outlines the process of using PCR-based genotyping to differentiate between a recrudescent and a new infection following treatment.

Recrudescence_Workflow start In Vivo Efficacy Study (e.g., Murine Model) treatment Administer this compound (+/- Partner Drug) start->treatment monitor Monitor Parasitemia treatment->monitor monitor->monitor Parasite Negative recurrence Parasite Reappearance Observed monitor->recurrence collect_samples Collect Blood Samples: - Day 0 (Pre-treatment) - Day of Recurrence recurrence->collect_samples Yes dna_extraction Extract Parasite DNA collect_samples->dna_extraction pcr PCR Amplify Polymorphic Markers (e.g., msp1, msp2) dna_extraction->pcr gel Analyze PCR Products (Gel Electrophoresis) pcr->gel compare Compare Allelic Patterns gel->compare recrudescence Result: RECRUDESCENCE (Identical Patterns) compare->recrudescence Match reinfection Result: REINFECTION (Different Patterns) compare->reinfection No Match Troubleshooting_Logic start High Recrudescence Rate Observed in Study? q_mono Is this compound used as Monotherapy? start->q_mono Yes sol_combo Action: Implement Combination Therapy (e.g., with Clindamycin or Artesunate) q_mono->sol_combo Yes q_dosing What is the Dosing Schedule? q_mono->q_dosing No end Continue Optimized Experiment sol_combo->end sol_dosing Action: Increase Dosing Frequency (e.g., q12h -> q8h or q6h) q_dosing->sol_dosing Infrequent (e.g., q24h, q12h) q_pkpd Have PK/PD parameters been established for this model? q_dosing->q_pkpd Frequent (e.g., q8h, q6h) sol_dosing->end sol_pkpd Action: Conduct Pharmacokinetic Study to correlate drug exposure with efficacy q_pkpd->sol_pkpd No q_pkpd->end Yes sol_pkpd->end

References

Validation & Comparative

Validating DXP Reductoisomerase as the Primary Target of Fosmidomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental evidence validating 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXP reductoisomerase, also known as IspC or DXR) as the primary molecular target of the antibiotic fosmidomycin. It compares this compound with alternative inhibitors and presents the data-driven case for its specific mechanism of action.

Introduction: The MEP Pathway as an Antimicrobial Target

Many pathogenic bacteria, including Escherichia coli and Mycobacterium tuberculosis, as well as apicomplexan parasites like Plasmodium falciparum (the causative agent of malaria), rely on the methylerythritol phosphate (MEP) pathway for the biosynthesis of isoprenoids.[1] Isoprenoids are essential for various cellular functions, including membrane integrity and signaling.[2] Crucially, this pathway is absent in humans, who utilize the mevalonate (MVA) pathway instead, making the MEP pathway an attractive target for developing selective anti-infective agents.[1][3]

This compound, a phosphonic acid antibiotic, has demonstrated broad-spectrum antimicrobial activity and is a potent inhibitor of the MEP pathway.[4][5] Extensive research has focused on pinpointing its precise target within this pathway to understand its mechanism of action and guide the development of next-generation inhibitors.

The Central Role of DXP Reductoisomerase (IspC)

The second and first committed step in the MEP pathway is catalyzed by DXP reductoisomerase (IspC).[6] This enzyme performs a complex intramolecular rearrangement and NADPH-dependent reduction of 1-deoxy-D-xylulose 5-phosphate (DXP) to form 2-C-methyl-D-erythritol 4-phosphate (MEP).[7] The essentiality of this step for pathogen survival makes IspC a critical chokepoint in the pathway and a prime target for inhibition.[8]

MEP_Pathway Pyruvate Pyruvate + G3P DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP IspC (DXR) Target of this compound Downstream ... MEP->Downstream IspD, E, F, G, H Isoprenoids Isoprenoid Precursors (IPP, DMAPP) Downstream->Isoprenoids This compound This compound This compound->MEP Binding_Logic cluster_ActiveSite IspC Active Site Metal Mg²⁺/Mn²⁺ Ion Residues Active Site Residues (Asp, Glu, Ser, His) NADPH_Pocket Bound NADPH This compound This compound This compound->Metal Coordinates via Hydroxamate This compound->Residues H-Bonds via Phosphonate This compound->NADPH_Pocket Hydrophobic Interaction Genetic_Workflow Library 1. Create Mutant Library of ispC/dxr Gene Challenge 2. Expose Library to Lethal Dose of this compound Library->Challenge Selection 3. Select and Isolate Surviving (Resistant) Colonies Challenge->Selection Sequencing 4. Sequence ispC/dxr Gene of Resistant Mutants Selection->Sequencing Validation 5. Identify Mutations in the Target Gene Sequencing->Validation

References

Synergistic Antimalarial Action: A Comparative Analysis of Fosmidomycin and Clindamycin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the synergistic relationship between fosmidomycin and clindamycin reveals a potent combination therapy for malaria. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data validating this synergy, detailed methodologies for key experiments, and a visual representation of the underlying mechanisms.

The combination of this compound and clindamycin has emerged as a promising therapeutic strategy against Plasmodium falciparum, the deadliest species of malaria parasite. Their synergistic interaction allows for enhanced efficacy, reduced treatment durations, and a potential delay in the development of drug resistance. This guide synthesizes findings from key in vitro and in vivo studies to provide a clear comparison of their combined and individual effects.

Mechanisms of Action: A Dual Assault on the Apicoplast

The synergistic effect of this compound and clindamycin stems from their distinct but complementary mechanisms of action, both targeting a non-human organelle in the malaria parasite called the apicoplast.

This compound acts by inhibiting the 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase, a crucial enzyme in the non-mevalonate pathway of isoprenoid biosynthesis.[1][2][3][4] This pathway is essential for the parasite's survival but is absent in humans, making it an excellent drug target.[2][5]

Clindamycin , a lincosamide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[6][7][8][9] It is believed to exert its antimalarial effect by targeting the prokaryote-like ribosomes within the parasite's apicoplast, thereby disrupting its function and replication.[1]

The dual targeting of the apicoplast by both drugs is thought to be the basis of their synergistic interaction, leading to a more potent antimalarial effect than either drug alone.[1]

Quantitative Analysis of Synergistic Efficacy

In vitro and in vivo studies have consistently demonstrated the synergistic relationship between this compound and clindamycin. The following tables summarize key quantitative data from these studies.

In Vitro Susceptibility of P. falciparum to this compound and Clindamycin
Drug(s)P. falciparum StrainIC50 (ng/mL)ObservationReference
This compoundHB382-[10]
This compound + Clindamycin (850 ng/mL)HB348The addition of a fixed concentration of clindamycin significantly lowered the IC50 of this compound.[10]
In Vivo Efficacy in a Murine Malaria Model (P. vinckei)
Treatment Group (Dose)Day 3 Parasitemia (%)Day 5 Parasitemia (%)ObservationReference
Untreated Control42-High parasite load without treatment.[1][10]
This compound (75 mg/kg)7.8-Partial reduction in parasitemia.[1][10]
Clindamycin (5 mg/kg)20-Partial reduction in parasitemia.[1][10]
This compound (75 mg/kg) + Clindamycin (5 mg/kg)0.10.2Significant reduction in parasitemia, demonstrating strong in vivo synergy.[1]
Clinical Efficacy in Pediatric Patients with P. falciparum Malaria
Treatment DurationCure Rate on Day 14 (%)Mean Asexual Parasite Clearance Time (hours)Reference
5 days10041[11]
4 days10038[11]
3 days10039[11]
2 days10035[11]
1 day5063[11]

Detailed Experimental Protocols

The validation of the synergistic interaction between this compound and clindamycin relies on standardized experimental protocols. Below are detailed methodologies for key assays.

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.

  • Parasite Culture: Asynchronous cultures of P. falciparum (e.g., HB3 strain) are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and Albumax.

  • Drug Preparation: Stock solutions of this compound and clindamycin are prepared and serially diluted.

  • Assay Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the horizontal rows, and serial dilutions of clindamycin are added to the vertical columns. This creates a matrix of varying drug concentrations.

  • Parasite Inoculation: The parasite culture, with a defined parasitemia and hematocrit, is added to each well.

  • Incubation: The plate is incubated for a defined period (e.g., 48-72 hours) under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

  • Growth Inhibition Assessment: Parasite growth is quantified using methods such as [3H]-hypoxanthine incorporation, which measures nucleic acid synthesis, or by staining with a fluorescent dye that binds to parasite DNA (e.g., SYBR Green I).

  • Data Analysis: The 50% inhibitory concentrations (IC50s) for each drug alone and in combination are determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone). A FICI of ≤ 0.5 is indicative of synergy.

In Vivo Efficacy Testing: Murine Malaria Model

The Plasmodium vinckei mouse model is frequently used to evaluate the in vivo efficacy of antimalarial drug combinations.

  • Animal Model: Female NMRI mice are used for the study.

  • Infection: Mice are infected intraperitoneally with a defined number of P. vinckei-parasitized erythrocytes.

  • Drug Administration: this compound and clindamycin are administered orally or via another appropriate route at predetermined doses, both as monotherapies and in combination. Treatment is typically initiated one day post-infection and continued for a specified duration.

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears. The percentage of infected red blood cells is determined.

  • Endpoint: The primary endpoint is the reduction in parasitemia compared to the untreated control group. Cure rates and survival rates can also be assessed.

Visualizing the Synergy

The following diagrams illustrate the experimental workflow for assessing drug synergy and the proposed mechanism of action for the this compound-clindamycin combination.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_conclusion Conclusion p_culture P. falciparum Culture checkerboard Checkerboard Assay p_culture->checkerboard data_analysis_vitro FICI Calculation checkerboard->data_analysis_vitro synergy Synergistic Interaction Validated data_analysis_vitro->synergy infection Mouse Infection (P. vinckei) treatment Drug Administration infection->treatment monitoring Parasitemia Monitoring treatment->monitoring data_analysis_vivo Efficacy Assessment monitoring->data_analysis_vivo data_analysis_vivo->synergy

Caption: Experimental workflow for validating this compound-clindamycin synergy.

mechanism_of_action cluster_parasite Plasmodium falciparum cluster_apicoplast Apicoplast non_mevalonate Non-mevalonate Pathway isoprenoid Isoprenoid Biosynthesis non_mevalonate->isoprenoid Essential for parasite_death Parasite Death non_mevalonate->parasite_death Leads to protein_synthesis Protein Synthesis (50S Ribosome) protein_synthesis->non_mevalonate Maintains Pathway Enzymes protein_synthesis->parasite_death Leads to This compound This compound This compound->non_mevalonate Inhibits clindamycin Clindamycin clindamycin->protein_synthesis Inhibits

Caption: Proposed mechanism of synergistic action in the parasite apicoplast.

References

Navigating the Landscape of Fosmidomycin Cross-Resistance in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Fosmidomycin, an inhibitor of the non-mevalonate (MEP) pathway of isoprenoid biosynthesis in Plasmodium falciparum, presents a unique mechanism of action, distinct from many conventional antimalarials. This distinction makes it a valuable candidate for combination therapies, particularly in an era of growing resistance to frontline drugs. However, understanding its potential for cross-resistance with other antimalarials is paramount for its strategic deployment. This guide provides a comprehensive comparison of this compound's interactions with other antimalarial agents, supported by available experimental data and detailed methodologies.

In Vitro Interactions: A Mixed Bag of Synergy and Indifference

The in vitro interaction of this compound with a panel of widely used antimalarial drugs has been systematically evaluated, revealing a spectrum of outcomes from synergy to indifference, with no significant antagonism observed. These interactions are crucial in predicting the efficacy of combination therapies.

A key study by Wiesner et al. (2002) provides a foundational dataset on the in vitro interactions of this compound. The study utilized several P. falciparum strains, including the multidrug-resistant Dd2 strain, to assess the combined effects of this compound with other antimalarials. The results, summarized in the table below, are expressed as the sum of the fractional inhibitory concentrations (∑FIC), where a value of ≤ 0.5 indicates synergy, > 0.5 to < 2.0 indicates an additive or indifferent effect, and ≥ 2.0 suggests antagonism.

Antimalarial DrugClassInteraction with this compoundMean ∑FIC
Clindamycin LincosamideSynergistic < 0.5
Lincomycin LincosamideSynergistic < 0.5
Chloroquine4-aminoquinolineIndifferent1.04 - 1.46
MefloquineQuinoline methanolIndifferent1.04 - 1.46
HalofantrinePhenanthrene methanolIndifferent1.04 - 1.46
QuinineQuinine derivativeAdditive1.04 - 1.46
ArtemisininArtemisinin derivativeIndifferent1.04 - 1.46
AtovaquoneNaphthoquinoneIndifferent1.04 - 1.46
ProguanilBiguanideIndifferent1.04 - 1.46
DoxycyclineTetracyclineAdditive1.04 - 1.46
AzithromycinMacrolideAdditive1.04 - 1.46
CiprofloxacinFluoroquinoloneIndifferent1.04 - 1.46
RifampinRifamycinIndifferent1.04 - 1.46

Table 1: In Vitro Interactions of this compound with Other Antimalarials. Data compiled from Wiesner et al. (2002). The study highlights a pronounced synergistic effect between this compound and the lincosamide antibiotics, clindamycin and lincomycin.[1][2] Most other conventional antimalarials showed indifferent or additive effects when combined with this compound.

Cross-Resistance Profile: The Missing Link

A critical aspect of understanding the long-term utility of an antimalarial is its cross-resistance profile with existing drugs. Ideally, a novel drug should not exhibit cross-resistance with compounds to which parasites have already developed resistance.

While this compound's unique mechanism of action suggests a low probability of cross-resistance with drugs targeting other pathways, comprehensive experimental data from this compound-resistant P. falciparum strains is currently limited in the public domain.

A this compound-resistant P. falciparum strain, designated AM1, has been developed through in vitro drug pressure. This strain exhibits a significantly higher 50% inhibitory concentration (IC50) for this compound (1.1 µM) compared to its drug-sensitive progenitor, the 3D7 strain (5.8 nM)[3]. However, a detailed analysis of the susceptibility of the AM1 strain to a broad panel of other antimalarials has not been widely published. Such data is crucial to definitively rule out or identify any potential for cross-resistance.

Mechanisms of this compound Resistance:

The primary mechanisms of this compound resistance in P. falciparum involve genetic modifications that lead to an upregulation of the target pathway. These include:

  • Amplification of the dxr gene: The gene encoding 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DOXP reductoisomerase), the direct target of this compound, can be amplified, leading to overexpression of the enzyme and overcoming the inhibitory effect of the drug.

  • Mutations in the PfHAD1 gene: Mutations in the P. falciparum haloacid dehalogenase-like hydrolase (PfHAD1) gene have been linked to this compound resistance. The PfHAD1 protein is thought to be a negative regulator of the MEP pathway. Its dysfunction leads to increased pathway activity, thus compensating for the inhibition by this compound.

Given that these resistance mechanisms are specific to the MEP pathway, it is theoretically unlikely that they would confer resistance to drugs acting on other cellular processes such as hemoglobin digestion (e.g., chloroquine, quinine), folate synthesis (e.g., pyrimethamine), or mitochondrial function (e.g., atovaquone). However, without direct experimental evidence, this remains a well-founded hypothesis rather than a confirmed fact.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments cited in the study of this compound's interactions and resistance.

In Vitro Drug Susceptibility and Interaction Assays

Objective: To determine the 50% inhibitory concentration (IC50) of individual antimalarial drugs and to assess the nature of their interaction (synergistic, additive, or antagonistic) when used in combination.

Methodology:

  • P. falciparum Culture: Asexual stages of P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is typically RPMI-1640 supplemented with human serum or Albumax.

  • Drug Preparation: Drugs are dissolved in appropriate solvents (e.g., DMSO for most, culture medium for this compound) and serially diluted to the desired concentrations.

  • Assay Setup: Asynchronous or synchronized parasite cultures are diluted to a starting parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%). The parasite suspension is then added to 96-well microtiter plates containing the serially diluted drugs. For interaction assays, drugs are combined in fixed ratios based on their individual IC50 values.

  • Incubation: The plates are incubated for 48-72 hours under the standard culture conditions.

  • Growth Inhibition Measurement: Parasite growth is assessed using various methods:

    • [³H]-Hypoxanthine Incorporation Assay: Radiolabeled hypoxanthine is added to the cultures for the final 24 hours of incubation. The incorporation of radioactivity into the parasite's nucleic acids is measured using a scintillation counter.

    • SYBR Green I-based Fluorescence Assay: A fluorescent dye, SYBR Green I, which binds to DNA, is used to quantify the amount of parasite DNA.

    • pLDH Assay: The activity of parasite-specific lactate dehydrogenase (pLDH) is measured spectrophotometrically.

  • Data Analysis: The IC50 values are determined by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve. For interaction studies, the fractional inhibitory concentration (FIC) is calculated for each drug in the combination. The sum of the FICs (∑FIC) is used to classify the interaction.

Generation of this compound-Resistant P. falciparum

Objective: To select for and isolate P. falciparum parasites with reduced susceptibility to this compound.

Methodology:

  • Continuous Drug Pressure: A culture of a drug-sensitive P. falciparum strain is continuously exposed to a sub-lethal concentration of this compound (e.g., at or slightly above the IC50).

  • Stepwise Increase in Drug Concentration: The concentration of this compound is gradually increased in a stepwise manner as the parasites adapt and resume growth.

  • Clonal Selection: Once parasites are able to grow at significantly higher concentrations of this compound, clonal lines are isolated by limiting dilution or other single-cell cloning techniques.

  • Phenotypic and Genotypic Characterization: The resulting clonal lines are then characterized to confirm their level of resistance (determination of IC50) and to identify the genetic mutations responsible for the resistance phenotype (e.g., through whole-genome sequencing).

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Fosmidomycin_Mechanism_of_Action cluster_pathway Non-mevalonate (MEP) Pathway in P. falciparum Apicoplast Pyruvate Pyruvate + G3P DOXP 1-deoxy-D-xylulose 5-phosphate (DOXP) Pyruvate->DOXP DXS MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) DOXP->MEP DOXP Reductoisomerase (DXR / IspC) Isoprenoids Isoprenoid Precursors (IPP, DMAPP) MEP->Isoprenoids Multiple Steps Downstream Essential Molecules (Dolichols, Ubiquinones, etc.) Isoprenoids->Downstream This compound This compound This compound->Inhibition DOXP_to_MEP_edge DOXP_to_MEP_edge

Caption: Mechanism of action of this compound in the MEP pathway.

Experimental_Workflow cluster_resistance Generation of Resistant Line cluster_cross_resistance Cross-Resistance Assessment Start Start with Drug-Sensitive P. falciparum Strain Drug_Pressure Continuous/Stepwise This compound Pressure Start->Drug_Pressure Resistant_Population Emergence of Resistant Population Drug_Pressure->Resistant_Population Cloning Clonal Isolation of Resistant Parasites Resistant_Population->Cloning Resistant_Line Characterized this compound- Resistant Line (e.g., AM1) Cloning->Resistant_Line Susceptibility_Testing In Vitro Drug Susceptibility Assay (IC50 Determination) Resistant_Line->Susceptibility_Testing Comparison Compare IC50s of Resistant Line vs. Sensitive Parent Strain Susceptibility_Testing->Comparison Panel Panel of Other Antimalarial Drugs Panel->Susceptibility_Testing Conclusion Determine Presence or Absence of Cross-Resistance Comparison->Conclusion

Caption: Experimental workflow for cross-resistance studies.

Conclusion and Future Directions

The available data strongly suggests that this compound's unique mode of action translates to a favorable in vitro interaction profile, particularly its synergy with clindamycin. The lack of significant antagonism with other antimalarials is also a positive attribute for its potential use in combination therapies.

However, a significant knowledge gap remains concerning the cross-resistance profile of this compound-resistant parasites. While the known resistance mechanisms suggest a low likelihood of cross-resistance to drugs with different targets, this needs to be empirically verified. Future research should prioritize the comprehensive phenotypic characterization of well-defined this compound-resistant P. falciparum lines against a broad spectrum of antimalarial drugs. Such studies will provide the definitive data needed to guide the rational development and deployment of this compound-based combination therapies in the global fight against malaria.

References

Fosmidomycin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo efficacy of fosmidomycin, an antibiotic that inhibits the non-mevalonate pathway of isoprenoid biosynthesis. This pathway is essential for many pathogens, including the malaria parasite Plasmodium falciparum and various bacteria, but is absent in humans, making it an attractive drug target.

This compound has demonstrated a broad spectrum of activity against various pathogens in laboratory settings. However, its performance in living organisms has shown both promise and limitations, often necessitating combination therapies for optimal outcomes. This guide synthesizes key experimental data to offer a clear perspective on its therapeutic potential.

In Vitro Efficacy: Potent Activity Against Key Pathogens

This compound has shown significant inhibitory activity against a range of microorganisms in vitro. Its efficacy is typically measured by the Minimum Inhibitory Concentration (MIC) for bacteria and the half-maximal inhibitory concentration (IC50) for parasites like Plasmodium falciparum.

Table 1: In Vitro Activity of this compound Against Various Pathogens
PathogenStrain(s)In Vitro MetricValueReference(s)
Plasmodium falciparum3D7IC500.81 µM[1]
Plasmodium falciparumAM1 (this compound-resistant)IC501.1 µM[2]
Staphylococcus schleiferiNot specifiedMIC0.5–8 µg/mL[1]
Staphylococcus pseudintermediusNot specifiedMIC0.5–1 µg/mL[1]
Francisella tularensissubsp. novicidaMIC136 µM[1]
Escherichia coliUropathogenic isolatesMIC504 mg/L[3]
Escherichia coliUropathogenic isolatesMIC9096 mg/L[3]

In Vivo Efficacy: From Murine Models to Clinical Trials

The in vivo efficacy of this compound has been evaluated in various animal models and human clinical trials, primarily for the treatment of malaria. While early studies showed promise, the results highlighted the challenge of recrudescence when used as a monotherapy. Combination therapy has emerged as a more effective strategy.

Table 2: In Vivo Efficacy of this compound in Malaria Treatment
Study PopulationTreatment RegimenEfficacy EndpointResultReference(s)
Adults in GabonThis compound (1.2 g every 8h for 5 days)Day 14 Cure Rate89%[4]
Adults in GabonThis compound (1.2 g every 8h for 4 days)Day 14 Cure Rate88%[4]
Adults in GabonThis compound (1.2 g every 8h for 3 days)Day 14 Cure Rate60%[4]
Adults with uncomplicated P. falciparum malariaThis compound monotherapy28-day Cure Rate22%[5]
Adults with uncomplicated P. falciparum malariaThis compound + Clindamycin28-day Cure Rate100%[5]
Children and adults with uncomplicated P. falciparum malaria in GabonThis compound (30 mg/kg twice daily) + Piperaquine (16 mg/kg once daily) for 3 daysDay 28 PCR-corrected Adequate Clinical and Parasitological Response (ACPR)100%[6][7]
Mice infected with P. vinckeiThis compound (75 mg/kg) + Clindamycin (5.0 mg/kg)Parasitemia ReductionSignificant reduction to 0.1% on day 3[8]

Mechanism of Action: Targeting the Non-Mevalonate Pathway

This compound's antimicrobial activity stems from its ability to inhibit 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis.[1][8] This pathway is responsible for synthesizing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), essential precursors for a wide range of vital molecules.[9][10][11]

Non_Mevalonate_Pathway Pyruvate Pyruvate DXP 1-deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS G3P Glyceraldehyde 3-phosphate G3P->DXP MEP 2-C-methyl-D-erythritol 4-phosphate DXP->MEP DXR (IspC) CDP_ME 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE MEcPP 2-C-methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP IspF HMBPP 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate MEcPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH This compound This compound DXR DXR This compound->DXR Inhibition

The non-mevalonate pathway of isoprenoid biosynthesis and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited in vitro and in vivo studies.

In Vitro Susceptibility Testing
  • Parasite Culture: Plasmodium falciparum is typically cultivated in RPMI 1640 medium supplemented with human serum and erythrocytes.[8] The cultures are maintained at 37°C in a low-oxygen environment.[8]

  • Drug Sensitivity Assay: Assays are commonly performed in 96-well microtiter plates.[8] Parasite-infected erythrocytes are incubated with serial dilutions of this compound for 48-72 hours.[2][8]

  • Growth Inhibition Measurement: Parasite growth is often assessed by measuring the incorporation of a radiolabeled precursor like [3H]-hypoxanthine.[8] The IC50 value, the drug concentration that inhibits 50% of parasite growth, is then determined.

  • Bacterial Susceptibility Testing: For bacteria, the Minimum Inhibitory Concentration (MIC) is determined using methods like agar dilution or broth microdilution.[3][12][13] For fosfomycin, the agar dilution method is considered the reference standard.[13] It is important to note that for some bacteria, the addition of glucose-6-phosphate to the testing medium is necessary for accurate susceptibility results.[14]

In Vivo Efficacy Studies (Murine Model)
  • Animal Model: Mice are commonly used for in vivo studies of antimalarial and antibacterial agents.

  • Infection: For malaria studies, mice are inoculated with infected erythrocytes, for example, from a donor mouse with Plasmodium vinckei.[8]

  • Drug Administration: this compound is typically dissolved in a suitable vehicle like phosphate-buffered saline and administered orally.[8] The dosage and frequency of administration vary depending on the study design.[8]

  • Efficacy Assessment: The primary outcome measured is parasitemia, which is monitored by examining Giemsa-stained blood smears.[8] The reduction in parasite load in treated mice compared to a control group indicates the drug's efficacy.[8]

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy (Murine Model) invitro_start Pathogen Culture (e.g., P. falciparum, Bacteria) drug_prep This compound Serial Dilution incubation Incubation with Pathogen invitro_start->incubation drug_prep->incubation measurement Growth Inhibition Measurement (e.g., [3H]-hypoxanthine uptake, MIC determination) incubation->measurement invitro_end Determine IC50 / MIC measurement->invitro_end invivo_start Animal Model (e.g., Mice) infection Infection with Pathogen (e.g., P. vinckei) invivo_start->infection treatment This compound Administration (Oral Gavage) infection->treatment monitoring Monitor Parasitemia (Giemsa-stained blood smears) treatment->monitoring invivo_end Assess Efficacy (Compare to control group) monitoring->invivo_end

References

A Head-to-Head Comparison of Fosmidomycin and Fosfomycin: Antibacterial Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial agents, fosmidomycin and fosfomycin present distinct profiles in their mechanisms of action and antibacterial spectra. While both are phosphonic acid derivatives, their targets and, consequently, their efficacy against various bacterial pathogens differ significantly. This guide provides a detailed comparison of their antibacterial activities, supported by experimental data and standardized protocols, to inform researchers, scientists, and drug development professionals.

Executive Summary

Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis, demonstrating clinical efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] In contrast, this compound's primary therapeutic application has been as an antimalarial agent, with a mechanism targeting the non-mevalonate pathway of isoprenoid synthesis.[4] While it does possess antibacterial properties, its spectrum is more limited compared to fosfomycin.[5][6] This comparison guide delves into the nuances of their antibacterial activities, presenting available data on their spectra and potency.

Mechanism of Action: Two Distinct Pathways

The antibacterial effects of fosfomycin and this compound stem from their interference with two separate and vital bacterial metabolic pathways.

Fosfomycin: This antibiotic acts as an analog of phosphoenolpyruvate (PEP) and irreversibly inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[1][2][7] This enzyme catalyzes the first committed step in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[1][7] By blocking this pathway, fosfomycin leads to bacterial cell lysis and death.[3] For entry into the bacterial cell, fosfomycin utilizes the glycerol-3-phosphate and hexose-6-phosphate transporter systems.[1][3]

Fosfomycin_Mechanism Fosfomycin_out Fosfomycin (extracellular) GlpT GlpT Fosfomycin_out->GlpT Enters via UhpT UhpT Fosfomycin_out->UhpT Enters via Fosfomycin_in Fosfomycin_in GlpT->Fosfomycin_in UhpT->Fosfomycin_in MurA MurA Fosfomycin_in->MurA Inhibits PEP PEP PEP->MurA Peptidoglycan_precursor Peptidoglycan_precursor MurA->Peptidoglycan_precursor Catalyzes UDP_GlcNAc UDP_GlcNAc UDP_GlcNAc->MurA Cell_wall Cell_wall Peptidoglycan_precursor->Cell_wall Lysis Lysis Cell_wall->Lysis Disruption leads to

This compound: The target of this compound is the non-mevalonate pathway (MEP pathway) for isoprenoid biosynthesis, a pathway absent in humans.[4][8] It specifically inhibits the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR or IspC).[4] Isoprenoids are essential for various cellular functions, including the synthesis of menaquinones and ubiquinones.[6] By blocking this pathway, this compound disrupts these vital processes.[6]

Fosmidomycin_Mechanism Fosmidomycin_out This compound (extracellular) Transport Transport System Fosmidomycin_out->Transport Fosmidomycin_in Fosmidomycin_in Transport->Fosmidomycin_in DXR DXR Fosmidomycin_in->DXR Inhibits DOXP DOXP DOXP->DXR MEP MEP DXR->MEP Catalyzes Isoprenoid_synthesis Isoprenoid_synthesis MEP->Isoprenoid_synthesis Cell_function Cell_function Isoprenoid_synthesis->Cell_function Disruption impairs

Comparative Antibacterial Spectrum and Potency

The differing mechanisms of action of fosfomycin and this compound result in distinct antibacterial spectra.

Fosfomycin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] It is particularly active against Escherichia coli, including many extended-spectrum β-lactamase (ESBL)-producing strains, and Enterococcus faecalis.[9][10] Its activity extends to other Enterobacteriaceae such as Klebsiella pneumoniae, Proteus mirabilis, and Serratia marcescens, as well as Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA) and Pseudomonas aeruginosa.[1][11][12]

This compound , on the other hand, has a more limited antibacterial spectrum. It has shown activity against vaccinal strains of Bacillus anthracis and most strains of Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) in the range of 1-8 mcg/ml.[5] Some activity has also been reported against Listeria, Yersinia, and Burkholderia species, with MICs ranging from 16-64 mcg/ml.[5] However, many enteric bacteria, Mycobacterium, Corynebacterium, and Campylobacter species are resistant, with MICs often exceeding 128 mcg/ml.[5]

The following tables summarize the available MIC data for both compounds against a range of bacterial pathogens.

Table 1: Fosfomycin Minimum Inhibitory Concentration (MIC) Data

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Escherichia coli464≤0.25 - >256[9]
E. coli (ESBL-producing)232-[9]
Klebsiella pneumoniae816-[11]
Proteus mirabilis18-[11]
Enterobacter spp.816-[11]
Pseudomonas aeruginosa64128-[11]
Enterococcus faecalis---[9]
Staphylococcus aureus (MSSA)---[13]
Staphylococcus aureus (MRSA)---[13]

Table 2: this compound Minimum Inhibitory Concentration (MIC) Data

Bacterial SpeciesMIC (µg/mL)Reference(s)
Bacillus anthracis (vaccinal strains)1 - 8[5]
Pseudomonas aeruginosa1 - 8[5]
Listeria spp.16 - 64[5]
Yersinia spp.16 - 64[5]
Burkholderia spp.16 - 64[5]
Enteric bacteria128 - 512[5]
Mycobacterium spp.128 - 512[5]
Corynebacterium spp.128 - 512[5]
Campylobacter spp.128 - 512[5]

Experimental Protocols for Susceptibility Testing

Standardized methods for determining the susceptibility of bacteria to fosfomycin are well-established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For this compound, susceptibility testing is less standardized and often follows general antimicrobial susceptibility testing principles.

Fosfomycin Susceptibility Testing

The recommended gold standard for fosfomycin susceptibility testing is agar dilution .[13][14] Broth microdilution and disk diffusion methods are also used, but can present challenges in interpretation.[15][16]

Key Methodological Considerations:

  • Medium: Mueller-Hinton agar or broth is the standard medium.

  • Supplementation: Crucially, the medium must be supplemented with glucose-6-phosphate (G6P) at a concentration of 25 µg/mL.[15][17] G6P induces the UhpT transporter system, which is essential for fosfomycin uptake into the bacterial cell.

  • Inoculum: A standardized bacterial inoculum, typically 0.5 McFarland, is used.

  • Incubation: Plates or tubes are incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth. Breakpoints for susceptibility and resistance are provided by CLSI and EUCAST.[10][11][18]

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Start Start: Isolate bacterial colony Inoculum Prepare standardized inoculum (0.5 McFarland) Start->Inoculum Inoculate Inoculate media with bacterial suspension Inoculum->Inoculate Media Prepare Mueller-Hinton agar/broth with G6P (for Fosfomycin) Serial_dilution Prepare serial dilutions of antibiotic Media->Serial_dilution Serial_dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Observe Observe for visible bacterial growth Incubate->Observe Determine_MIC Determine MIC (lowest concentration with no growth) Observe->Determine_MIC Interpret Interpret results using CLSI/EUCAST breakpoints Determine_MIC->Interpret End End: Report as Susceptible, Intermediate, or Resistant Interpret->End

This compound Susceptibility Testing

There are no specific CLSI or EUCAST guidelines for this compound antibacterial susceptibility testing. The methods described in the literature generally follow the principles of standard MIC determination.

Key Methodological Considerations:

  • Method: The method of serial dilutions in broth or agar is typically employed.[5]

  • Medium: Standard bacteriological media such as Mueller-Hinton broth or agar are used. The necessity of supplementation is not as clearly defined as for fosfomycin.

  • Inoculum and Incubation: Standardized inoculum preparation and incubation conditions are followed as with other antibiotics.

In Vivo Efficacy

Fosfomycin has demonstrated therapeutic efficacy in vivo, particularly for urinary tract infections (UTIs) caused by susceptible organisms.[12][19] Its ability to achieve high concentrations in the urine makes it a valuable option for this indication.[19]

There is limited published data on the in vivo efficacy of This compound for bacterial infections in animal models or humans. Its development has been primarily focused on malaria.

Conclusion

Fosfomycin and this compound, despite their structural similarities, are distinct antimicrobial agents with different mechanisms of action and antibacterial spectra. Fosfomycin is a clinically established broad-spectrum antibiotic with well-defined indications and standardized susceptibility testing protocols. This compound, while an effective antimalarial, shows a more limited and less characterized antibacterial profile. For researchers and drug development professionals, understanding these fundamental differences is crucial for the appropriate application of these compounds in both clinical and research settings. Further investigation into the antibacterial potential of this compound and its derivatives may yet uncover new therapeutic opportunities.

References

Safety Operating Guide

Personal protective equipment for handling Fosmidomycin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fosmidomycin

This compound is an antibiotic that functions by inhibiting the non-mevalonate pathway of isoprenoid biosynthesis, a critical metabolic process in various pathogens, including the malaria parasite Plasmodium falciparum.[1][2] While generally not classified as a hazardous substance, it is imperative to adhere to standard laboratory safety protocols to minimize any potential risks.[3][4] Some sources suggest that it may cause irritation to the mucous membranes and upper respiratory tract and could be harmful if inhaled, ingested, or absorbed through the skin.[3] Therefore, it should be handled with care until more comprehensive toxicological data is available.[5]

Personal Protective Equipment (PPE)

Proper personal protective equipment is crucial for the safe handling of this compound in a laboratory setting. The following table outlines the recommended PPE.

Body Part Recommended Protection Rationale
Eyes Safety glasses with side shields or goggles.[3][4][6]To protect against potential splashes or airborne particles.
Hands Compatible chemical-resistant gloves (e.g., nitrile or neoprene).[3][4][7]To prevent skin contact.
Body Laboratory coat or impervious clothing.[3][4]To protect skin and personal clothing from contamination.
Respiratory Generally not required with adequate ventilation. A NIOSH-approved respirator is recommended if dust may be generated.[3][4]To prevent inhalation of airborne particles.
Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and safety shower are readily accessible in the event of an emergency.[4]

Handling Procedures:

  • Avoid the generation of dust when handling the solid form of this compound.[3][8]

  • Prevent contact with the eyes, skin, and clothing.[5][8]

  • Always wash hands thoroughly with soap and water after handling the compound.[5]

Storage:

  • Store this compound in a tightly sealed container to prevent contamination and degradation.[3][8]

  • For long-term stability, it is recommended to store the compound at -20°C.[5]

Emergency and First Aid Procedures

In the event of accidental exposure, the following first aid measures should be taken immediately.

Exposure Route First Aid Procedure
Inhalation Move the individual to an area with fresh air. If breathing becomes difficult, seek medical attention.[3]
Skin Contact Although generally not an irritant, it is recommended to wash the affected area thoroughly with soap and a large amount of water.[3]
Eye Contact Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[3]
Ingestion Rinse the mouth out with water. Do not induce vomiting and seek immediate medical attention.[3][4]

Operational Plan: Handling and Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound, from receiving the compound to its use in an experiment.

Fosmidomycin_Workflow This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment Receive Receive & Log This compound Store Store at -20°C Receive->Store Don_PPE Don PPE Store->Don_PPE Weigh Weigh this compound in Fume Hood Don_PPE->Weigh Dissolve Dissolve in Aqueous Buffer Weigh->Dissolve Use Use in Experiment Dissolve->Use Decontaminate Decontaminate Work Area Use->Decontaminate Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE Dispose_Waste Dispose of Chemical Waste Doff_PPE->Dispose_Waste

Caption: A workflow for the safe handling of this compound.

Disposal Plan

The disposal of this compound and any associated waste should be conducted in compliance with all local, state, and federal regulations.[3]

Solid Waste:

  • Unused this compound powder and contaminated disposable lab supplies (e.g., gloves, weigh boats) should be collected in a designated, sealed container.

Liquid Waste:

  • Aqueous solutions containing this compound should be collected in a clearly labeled waste container.

Disposal Method:

  • As a general guideline for non-hazardous pharmaceuticals, unused solid material can be mixed with an inert, undesirable substance like cat litter or coffee grounds.[9] This mixture should then be placed in a sealed plastic bag before being discarded in the regular trash.[9]

  • It is crucial to avoid disposing of this compound by flushing it down the toilet or pouring it into the sink, as this can lead to environmental contamination.[10][11]

  • For larger quantities, high-temperature incineration is the most environmentally sound method of disposal.[10][12]

Always consult your institution's environmental health and safety department for specific disposal protocols.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.